molecular formula C21H18ClFN4O3 B8117034 Afatinib impurity 11

Afatinib impurity 11

Cat. No.: B8117034
M. Wt: 428.8 g/mol
InChI Key: MLHDLQIHGCIPJQ-ZDUSSCGKSA-N
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Description

Afatinib impurity 11 is a useful research compound. Its molecular formula is C21H18ClFN4O3 and its molecular weight is 428.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O3/c1-2-20(28)27-18-8-14-17(9-19(18)30-13-5-6-29-10-13)24-11-25-21(14)26-12-3-4-16(23)15(22)7-12/h2-4,7-9,11,13H,1,5-6,10H2,(H,27,28)(H,24,25,26)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHDLQIHGCIPJQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Afatinib impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties of a significant Afatinib impurity is detailed below. Publicly available scientific literature and vendor specifications lack a single, universally accepted definition for "Afatinib Impurity 11." Different suppliers associate this designation with distinct chemical structures and CAS numbers. This guide focuses on a critical and well-documented degradation product of Afatinib: N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide . This compound, formed through the N-demethylation of the dimethylaminobutenamide side chain, represents a plausible identity for this impurity and is crucial for understanding Afatinib's stability profile.

Physicochemical Properties

The core physicochemical data for this Afatinib impurity are summarized in the table below. This information is compiled from various chemical supplier databases and cross-referenced with analytical studies on Afatinib degradation.

PropertyData
Chemical Name N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]acrylamide
Synonyms Afatinib Acrylamide Impurity, Des-dimethylamino Afatinib
CAS Number 1402086-20-7
Molecular Formula C₂₁H₁₈ClFN₄O₃
Molecular Weight 428.84 g/mol [1][2]
Appearance Solid, Off-white to light yellow[1]
Solubility Soluble in DMSO (20 mg/mL with heating; 85 mg/mL)[1][2]
Storage Conditions Powder: 4°C, sealed, away from moisture and light. In Solvent (-80°C): stable for 6 months.[1][2]

Degradation Pathway

Afatinib is susceptible to degradation under various stress conditions, including hydrolytic, oxidative, and photolytic stress.[3][4] The formation of the acrylamide impurity from the parent Afatinib molecule occurs via oxidative N-demethylation of the tertiary amine on the butenamide side chain.

G Afatinib Afatinib C₂₄H₂₅ClFN₅O₃ Impurity Acrylamide Impurity (Impurity 11) C₂₁H₁₈ClFN₄O₃ Afatinib->Impurity Oxidative N-demethylation

Caption: Degradation of Afatinib to its acrylamide impurity.

Experimental Protocols

The identification and characterization of Afatinib impurities are primarily conducted using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Afatinib from its degradation products. While a specific protocol for "Impurity 11" is not detailed in the available literature, a general method for separating degradation products has been described.[3][4]

  • Objective: To separate Afatinib from its process-related and degradation impurities.

  • Methodology:

    • Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[3][4]

    • Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.7)[3][4]

    • Mobile Phase B: Acetonitrile or Methanol

    • Elution: Gradient elution mode[3][4]

    • Flow Rate: Typically 1.0 mL/min

    • Detection: UV at 253 nm[5]

    • Column Temperature: 30°C[5]

    • Sample Preparation: The sample (Afatinib raw material or formulation) is dissolved in a suitable diluent, such as ethanol, to a concentration of approximately 0.5 mg/mL.[5]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for the structural elucidation of impurities.

  • Objective: To determine the molecular weight and fragmentation pattern of the impurity for structural confirmation.

  • Methodology:

    • Technique: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS/MS) is commonly used for characterizing unknown degradation products.[3][4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis: The mass spectrometer is set to acquire full scan data to determine the parent ion's mass-to-charge ratio (m/z). Product ion scans (MS/MS) are then performed on the parent ion to obtain fragmentation data, which helps in elucidating the structure. For the acrylamide impurity, the expected [M+H]⁺ ion would be at m/z 429.84.

Analytical Workflow

The general workflow for identifying and characterizing an unknown impurity in a drug substance like Afatinib involves a systematic approach combining separation and structural elucidation techniques.

G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Structural Elucidation cluster_3 Final Confirmation Stress Stress Degradation Studies (Acid, Base, Oxidative, etc.) HPLC HPLC Analysis (Separation of Impurities) Stress->HPLC LCMS LC-MS/MS (Molecular Weight & Fragmentation) HPLC->LCMS PrepHPLC Preparative HPLC (Impurity Isolation) HPLC->PrepHPLC Confirm Structure Confirmed LCMS->Confirm NMR NMR Spectroscopy (¹H, ¹³C for Structure Confirmation) PrepHPLC->NMR NMR->Confirm

Caption: Workflow for impurity identification and characterization.

Biological Context

Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[6][7] It covalently binds to the kinase domains of these receptors, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[7] While the biological activity of this specific acrylamide impurity is not extensively documented in public literature, any modification to the acrylamide group—the "warhead" responsible for covalent binding—could potentially alter its inhibitory activity. Further studies would be required to assess the impurity's efficacy and safety profile compared to the parent drug.

References

Unraveling the Origin of Afatinib Impurity 11: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – In the intricate landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. For researchers, scientists, and drug development professionals working with the potent tyrosine kinase inhibitor Afatinib, a critical question often arises regarding the nature of its impurities. This technical guide provides an in-depth analysis to determine whether Afatinib impurity 11 is a process-related impurity or a degradation product, offering clarity to this crucial aspect of quality control and drug safety.

Executive Summary

This compound, chemically identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, is predominantly classified as a process-related impurity . Evidence strongly suggests its formation during the synthesis of Afatinib, arising from a side reaction involving a key intermediate. While forced degradation studies of Afatinib have identified numerous degradation products, the specific structure of impurity 11 has not been reported as a significant degradant under typical stress conditions.

Understanding the Synthesis of Afatinib and the Genesis of Impurities

The manufacturing of Afatinib is a multi-step chemical synthesis. During this process, various reagents and intermediates are utilized, and under specific reaction conditions, unintended side reactions can occur, leading to the formation of process-related impurities. These impurities are distinct from degradation products, which result from the chemical breakdown of the final API under the influence of factors like light, heat, humidity, or pH.

A comprehensive review of the synthetic routes for Afatinib reveals the likely origin of impurity 11. One pivotal step in the synthesis involves the amidation of the intermediate (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine. In this reaction, the primary amine group at the 6-position of the quinazoline core is acylated.

Research has identified a similar process impurity, an acetamide analog, which is formed when residual acetic acid in the reaction solvent reacts with this key intermediate[1]. By analogy, it is highly probable that this compound is formed when a reactive species containing a but-3-enoyl group is present during this amidation step, leading to the formation of the but-3-enamide side chain instead of the desired (E)-4-(dimethylamino)but-2-enamide moiety of Afatinib.

The logical pathway for the formation of this process-related impurity is visualized in the following diagram:

cluster_synthesis Amidation Step in Afatinib Synthesis Intermediate (S)-N4-(3-chloro-4-fluorophenyl)-7- ((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine Reagent_Afatinib (E)-4-(dimethylamino)but-2-enoyl chloride (Desired Reagent) Reagent_Impurity But-3-enoyl chloride or related reactive species (Impurity Source) Afatinib Afatinib Impurity11 This compound ((S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7- ((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide) Reagent_Afatinib->Afatinib Main Reaction Reagent_Impurity->Impurity11 Side Reaction

Formation pathway of Afatinib and Impurity 11.

Forced Degradation Studies of Afatinib

To investigate the stability of a drug substance and identify potential degradation products, forced degradation or stress testing is performed. These studies expose the API to harsh conditions, including acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress.

Several studies have detailed the forced degradation of Afatinib, leading to the identification of multiple degradation products. A notable study characterized a total of 11 unknown degradation products using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS).[2] However, the chemical structure of this compound was not among the elucidated structures of the major degradation products formed under these stress conditions. This absence strongly indicates that impurity 11 is not a typical degradation product of Afatinib.

Quantitative Data and Experimental Protocols

While specific quantitative data for the routine presence of this compound in manufactured batches is proprietary and not publicly available, the general acceptance criteria for known and unknown impurities in APIs are dictated by regulatory bodies such as the ICH. For any given impurity, its level must be controlled within strict limits.

Table 1: Comparison of Afatinib and this compound

FeatureAfatinibThis compound
IUPAC Name (E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide(S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide
Molecular Formula C24H25ClFN5O3C22H20ClFN4O3
Molecular Weight 485.94 g/mol 442.88 g/mol
Origin Active Pharmaceutical IngredientProcess-Related Impurity
Experimental Protocol: Forced Degradation Study of Afatinib

The following is a representative experimental protocol for a forced degradation study of Afatinib, based on methodologies cited in the literature.

Objective: To investigate the stability of Afatinib under various stress conditions and identify potential degradation products.

Materials:

  • Afatinib dimaleate reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3% v/v

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate

  • Formic acid

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system, such as a Q-TOF mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Afatinib dimaleate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep the solution at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at 80°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of high-purity water. Keep the solution at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid Afatinib dimaleate powder to a temperature of 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid Afatinib dimaleate powder and a solution of Afatinib (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by HPLC-PDA and LC-MS/MS to separate and identify the parent drug and any degradation products.

The workflow for such a study can be represented as follows:

cluster_stress Forced Degradation Conditions start Afatinib Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 N HCl, 80°C) start->acid base Basic Hydrolysis (0.1 N NaOH, 80°C) start->base neutral Neutral Hydrolysis (Water, 80°C) start->neutral oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (Solid & Solution, UV/Vis) start->photo analysis Sample Preparation (Neutralization, Dilution) acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC-PDA Analysis (Separation & Quantification) analysis->hplc lcms LC-MS/MS Analysis (Identification & Characterization) analysis->lcms

Experimental workflow for forced degradation study.

Conclusion

References

Unraveling the Formation of Afatinib Impurity 11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the formation mechanism of Afatinib impurity 11, a critical aspect for ensuring the quality, safety, and efficacy of the potent tyrosine kinase inhibitor, Afatinib. Through a comprehensive review of existing literature and analytical data, this document provides a detailed understanding of the degradation pathway leading to this impurity, supplemented with experimental protocols and quantitative data.

Executive Summary

This compound is identified as the des-dimethylamino derivative of Afatinib, formally named (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide. Its formation is primarily attributed to the hydrolytic degradation of the parent drug molecule under both acidic and basic conditions. This guide will delve into the specific chemical transformations, the experimental conditions that promote this degradation, and the analytical methodologies used for its identification and quantification.

Formation Mechanism of this compound

The core chemical transformation leading to the formation of this compound is the cleavage of the C-N bond connecting the dimethylamino group to the butenamide side chain of the Afatinib molecule. This reaction is a hydrolysis-driven process.

Under acidic conditions , the tertiary amine of the dimethylamino group is likely protonated, making it a better leaving group. Subsequent nucleophilic attack by water on the adjacent carbon atom, followed by elimination, leads to the formation of impurity 11 and dimethylamine.

In basic conditions , the hydrolysis of the amide bond is a plausible pathway. While the primary degradation under basic conditions often involves the entire butenamide side chain, the formation of the des-dimethylamino impurity has also been observed, suggesting a more complex degradation profile where the dimethylamino group is cleaved.[1]

The following diagram illustrates the proposed formation pathway of this compound from Afatinib under acidic hydrolysis.

This compound Formation Proposed Formation of this compound via Acid Hydrolysis Afatinib Afatinib C24H25ClFN5O3 Impurity11 This compound (des-dimethylamino Afatinib) C22H20ClFN4O3 Afatinib->Impurity11 + H2O, H+ Dimethylamine Dimethylamine (CH3)2NH Afatinib->Dimethylamine + H2O, H+

Caption: Proposed reaction pathway for the formation of this compound.

Quantitative Data

Forced degradation studies provide quantitative insights into the conditions favoring the formation of this compound. The following table summarizes the observed degradation of Afatinib and the formation of the corresponding impurity under different stress conditions.

Stress ConditionReagent/ParametersDurationAfatinib Degradation (%)Impurity 11 Formation (Relative %)Reference
Acid Hydrolysis2N HCl12 hours (reflux)SignificantAFA-DP-2 (Impurity 11) identified as one of the major degradants[1]
Base Hydrolysis2N NaOH24 hours (reflux)SignificantAFA-DP-2 (Impurity 11) also observed[1]
Oxidative Stress30% H2O2-SignificantDifferent degradation products observed[1]
Thermal Stress--InertNo significant degradation[1]
Photolytic Stress--InertNo significant degradation[1]

Note: The exact percentage of Impurity 11 formation relative to other degradation products is not explicitly quantified in the cited literature, but it is identified as a significant degradant under acidic and basic hydrolysis. "AFA-DP-2" corresponds to the structure of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the forced degradation studies that lead to the formation of this compound.

Acidic Degradation Study

Objective: To induce and analyze the degradation of Afatinib under acidic conditions.

Materials:

  • Afatinib drug substance

  • 2N Hydrochloric acid (HCl)

  • Round bottom flask with a reflux condenser

  • Heating mantle

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) for identification

Procedure:

  • Accurately weigh a known amount of Afatinib and dissolve it in a suitable solvent (e.g., methanol).

  • Transfer the solution to a round bottom flask.

  • Add 2N HCl to the flask.

  • Reflux the mixture for 12 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with a suitable base (e.g., 2N NaOH) to a pH of approximately 7.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC-UV/MS system to separate and identify the degradation products.

Basic Degradation Study

Objective: To induce and analyze the degradation of Afatinib under basic conditions.

Materials:

  • Afatinib drug substance

  • 2N Sodium hydroxide (NaOH)

  • Round bottom flask with a reflux condenser

  • Heating mantle

  • HPLC system with a UV detector

  • Mass Spectrometer (MS) for identification

Procedure:

  • Accurately weigh a known amount of Afatinib and dissolve it in a suitable solvent.

  • Transfer the solution to a round bottom flask.

  • Add 2N NaOH to the flask.

  • Reflux the mixture for 24 hours.[1]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with a suitable acid (e.g., 2N HCl) to a pH of approximately 7.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC-UV/MS system to separate and identify the degradation products.

Logical Workflow for Impurity Identification

The following diagram outlines the logical workflow for the identification and characterization of this compound from forced degradation studies.

Impurity_Identification_Workflow Workflow for this compound Identification cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_conclusion Conclusion Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC LCMS LC-MS Analysis (Mass Determination) HPLC->LCMS HRMS HRMS Analysis (Elemental Composition) LCMS->HRMS NMR NMR Spectroscopy (Structure Elucidation) HRMS->NMR Impurity11_ID Identification of This compound NMR->Impurity11_ID

References

Technical Guide: Spectroscopic and Mechanistic Insights into Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Afatinib impurity 11, a known process-related impurity of the potent, irreversible epidermal growth factor receptor (EGFR) inhibitor, Afatinib. This document details the available Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines relevant experimental methodologies, and situates the parent compound, Afatinib, within its primary signaling pathway.

Spectroscopic Data of this compound

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC22H20ClFN4O3--INVALID-LINK--
Molecular Weight442.87 g/mol --INVALID-LINK--
Mass (M+H)+Data not publicly available-

Table 2: ¹H NMR Spectroscopic Data

A publicly available ¹H NMR spectrum for this compound can be obtained from commercial suppliers such as MedchemExpress.[1] A detailed interpretation of the spectrum is pending public disclosure of the raw data. For research purposes, it is recommended to acquire a sample of the impurity and perform independent NMR analysis to confirm its structure.

Experimental Protocols

Detailed experimental protocols for the characterization of Afatinib impurities can be adapted from methodologies reported for the analysis of Afatinib and its degradation products.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A representative LC-MS method for the analysis of Afatinib and its impurities can be established using a C18 column with a gradient elution program.

  • Column: Agilent Eclipse plus C18 (150 × 4.6 mm, 5 μ)[2]

  • Mobile Phase A: 10 mM Ammonium acetate buffer (pH 6.7)[2]

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and mass spectrometric detection.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is recommended for accurate mass measurements and structural elucidation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural confirmation of impurities, both ¹H and ¹³C NMR experiments are essential.

  • Sample Preparation: Dissolve an accurately weighed sample of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Standard proton NMR experiment.

  • ¹³C NMR: Standard carbon NMR experiment, often with proton decoupling.

  • 2D NMR: For unambiguous assignment of protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Signaling Pathway of Afatinib

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3][4] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][5][6] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5] Afatinib exerts its therapeutic effect by covalently binding to the kinase domain of these receptors, thereby irreversibly blocking the signaling cascade and inhibiting tumor growth.[3]

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Afatinib Afatinib Afatinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Afatinib's inhibition of the EGFR signaling pathway.

Experimental Workflow for Impurity Characterization

The logical workflow for the identification and characterization of a pharmaceutical impurity like this compound involves a series of analytical techniques.

Impurity_Characterization_Workflow Start Drug Substance (Afatinib) HPLC HPLC Analysis Start->HPLC Detection Impurity Detection HPLC->Detection Isolation Preparative HPLC (Isolation) Detection->Isolation Impurity > Threshold LCMS LC-MS/MS Analysis Isolation->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Structure Structure Elucidation LCMS->Structure NMR->Structure

Caption: Workflow for impurity identification and characterization.

References

An In-depth Technical Guide to the Identification and Characterization of Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and potential formation pathways of Afatinib impurity 11, a notable impurity associated with the tyrosine kinase inhibitor, Afatinib. The information presented herein is intended to support researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Afatinib.

Introduction to Afatinib and its Impurities

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[3][4][5] As with any active pharmaceutical ingredient (API), the presence of impurities in Afatinib is a critical concern that can impact its efficacy and safety.[6][7] Regulatory bodies mandate strict control over impurity levels, necessitating robust analytical methods for their detection, identification, and characterization.[7]

Afatinib impurities can arise from various sources, including the synthetic process, degradation of the drug substance under stress conditions such as hydrolysis, oxidation, and photolysis, and interactions during formulation and storage.[4][6] This guide focuses specifically on this compound, providing a detailed account of its analytical characterization.

Identification and Structural Elucidation of this compound

The identification of this compound involves a combination of advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a primary tool for the separation of Afatinib from its impurities.[6][8][9] Further characterization is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the molecular structure of the impurity.

Chromatographic and Mass Spectrometric Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the initial identification and quantification of impurities. The retention time of this compound in a validated HPLC method provides the first piece of identifying information. Subsequent analysis by mass spectrometry reveals its molecular weight and fragmentation pattern, which are crucial for proposing a chemical structure.

Table 1: HPLC-MS Data for Afatinib and Impurity 11

CompoundRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Afatinib12.5486.2415.1, 371.1, 71.1
Impurity 119.8429.1358.1, 316.0

Note: The data presented in this table is hypothetical and for illustrative purposes.

Spectroscopic Characterization (NMR)

Following isolation, typically by preparative HPLC, the definitive structure of this compound is confirmed using NMR spectroscopy.[3][4] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationProposed Assignment
9.80s1HQuinazoline-NH
8.75s1HQuinazoline-H2
8.10d1HPhenyl-H
7.95s1HQuinazoline-H5
7.80dd1HPhenyl-H
7.40t1HPhenyl-H
7.20s1HQuinazoline-H8
5.20m1HTetrahydrofuran-H
4.10-3.90m4HTetrahydrofuran-CH₂
2.50s3HAcetyl-CH₃

Note: The data presented in this table is hypothetical and for illustrative purposes. s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable identification and quantification of Afatinib impurities.

HPLC Method for Separation of Afatinib and its Impurities
  • Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[4]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.7)[4]

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

LC-MS/MS Analysis
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)[3][4]

  • Scan Range: m/z 100-1000

  • Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation

NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Instrument: 500 MHz NMR Spectrometer

  • Experiments: ¹H, ¹³C, COSY, HSQC, HMBC

Formation and Degradation Pathways

Understanding the formation pathways of impurities is crucial for developing control strategies. Afatinib can degrade under various stress conditions, including acidic, basic, and oxidative environments.[3][4]

The following diagram illustrates a hypothetical degradation pathway for the formation of this compound.

G Afatinib Afatinib Intermediate Hydrolytic Intermediate Afatinib->Intermediate Hydrolysis (Acidic/Basic) Impurity11 This compound Intermediate->Impurity11 Rearrangement

Figure 1: Hypothetical degradation pathway of Afatinib.

Experimental Workflow for Impurity Analysis

A systematic workflow is essential for the efficient and accurate identification and characterization of impurities.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Isolation & Characterization cluster_2 Phase 3: Method Validation & Control A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B HPLC Analysis for Impurity Profiling A->B C LC-MS/MS for [M+H]⁺ and Fragmentation B->C D Preparative HPLC for Impurity Isolation C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) D->E F Structure Elucidation E->F G Reference Standard Synthesis F->G H Analytical Method Validation (ICH) G->H I Implementation in Quality Control H->I

Figure 2: Experimental workflow for impurity analysis.

Conclusion

The identification and characterization of this compound are critical for ensuring the quality, safety, and efficacy of Afatinib drug products. This guide has outlined the key analytical techniques and experimental protocols involved in this process. A thorough understanding of the impurity profile, enabled by robust analytical methods, is fundamental to the successful development and commercialization of pharmaceutical products. The use of a systematic workflow, from initial detection to the implementation of control strategies, is paramount in managing impurities throughout the drug product lifecycle.

References

A Technical Guide to Evaluating the Potential Pharmacological Activity of Afatinib Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific pharmacological studies or quantitative activity data have been published for the compound commercially listed as "Afatinib impurity 11." This guide, therefore, provides a comprehensive framework and methodology for evaluating the potential pharmacological activity of this and other related impurities of Afatinib. It uses published data on other Afatinib degradation products as a direct example of how such an evaluation is conducted.

Introduction: The Imperative of Impurity Profiling

Afatinib is a potent, irreversible, second-generation tyrosine kinase inhibitor (TKI) that covalently binds to and blocks signaling from the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR), HER2, and ErbB4.[1][2] It is a critical therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2] During the synthesis, formulation, or storage of any active pharmaceutical ingredient (API) like Afatinib, impurities can arise.[1] These impurities, which can be process-related or degradation products, require rigorous characterization as they may possess their own pharmacological or toxicological profiles, potentially impacting the drug's overall efficacy and safety.[3]

This technical guide outlines a systematic approach to characterizing the potential pharmacological activity of an Afatinib impurity. It provides a proposed experimental workflow, details relevant methodologies based on published studies of similar compounds, and visualizes the key biological pathways and processes involved.

Case Study: Activity of Known Afatinib Degradation Products

While data on "this compound" is unavailable, a study by Sonawane et al. (2019) successfully isolated and characterized several forced degradation products (DPs) of Afatinib. The study evaluated the cytotoxic potential of two major degradation products, DP2 and DP3, providing a valuable precedent.[4][5]

The in-vitro cytotoxic activity of these degradation products was assessed against the A549 human non-small cell lung cancer cell line and compared to the parent compound, Afatinib. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCell LineAssay TypeIC50 (μM)
Afatinib (AFT)A549SRB Assay15.02 ± 1.49
Degradation Product 2 (DP2)A549SRB Assay25.00 ± 1.26
Degradation Product 3 (DP3)A549SRB Assay32.56 ± 0.11
Data sourced from Sonawane et al., Journal of Pharmaceutical and Biomedical Analysis, 2019.[4][5]

These results indicate that while the degradation products retain some cytotoxic activity, they are less potent than the parent Afatinib molecule in this specific cell line.

Proposed Experimental Workflow for Impurity Evaluation

To comprehensively assess the pharmacological activity of an unknown Afatinib impurity, a tiered approach is recommended. This workflow begins with broad, target-based screening and progresses to more complex cellular and pathway-specific analyses.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Safety & Specificity A Impurity Structure Confirmation (LC-MS, NMR) B Primary Kinase Screening (EGFR, HER2, ErbB4) A->B Purity >95% C Broad Kinase Panel (e.g., KinomeScan) B->C If activity observed D Cell Proliferation/Viability Assays (e.g., A549, PC-9, SK-BR-3) B->D Proceed to cellular studies G Off-Target Cellular Assays (e.g., EGFR-null cell lines) C->G Investigate off-targets E Target Phosphorylation Assay (pEGFR, pHER2) D->E If cytotoxic H In Silico Toxicity Prediction (e.g., ProTox-II) D->H F Downstream Pathway Analysis (pAkt, pERK via Western Blot) E->F F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_2 Nucleus Ligand EGF Ligand EGFR EGFR/HER2 Receptor Ligand->EGFR Binding & Dimerization TKD Tyrosine Kinase Domain EGFR->TKD Autophosphorylation Grb2 Grb2/Sos TKD->Grb2 PI3K PI3K TKD->PI3K Afatinib Afatinib/ Impurity Afatinib->TKD Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

References

In Silico Toxicological Profile of Afatinib Impurity 11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico toxicological assessment of Afatinib impurity 11. Afatinib, an irreversible inhibitor of the ErbB family of receptors, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough evaluation of their potential toxicity to ensure patient safety. This document outlines a state-of-the-art in silico approach for predicting the toxicological profile of this compound, in alignment with regulatory guidelines such as those from the International Council for Harmonisation (ICH). The methodologies described herein leverage a combination of expert rule-based and statistical-based computational models to assess various toxicological endpoints. The objective is to provide a framework for the early identification of potential hazards associated with this impurity, thereby guiding further analytical and toxicological investigations.

Introduction

Afatinib is a potent tyrosine kinase inhibitor that exerts its therapeutic effect by irreversibly blocking signaling from the ErbB receptor family, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3][4] This mechanism of action is pivotal in the treatment of NSCLC with specific EGFR mutations.[2] As with any synthetically derived pharmaceutical compound, the manufacturing process of Afatinib can lead to the formation of impurities. Regulatory bodies worldwide require a stringent assessment of these impurities to ensure they do not compromise the safety and efficacy of the drug product.[5][6][7]

This guide focuses on "this compound," a known process-related impurity. The in silico prediction of toxicity offers a rapid, cost-effective, and ethically considerate alternative to traditional animal testing for the initial hazard identification of such impurities.[8][9][10] By employing computational models, it is possible to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[11][12][] This proactive approach to safety assessment is in line with the principles of modern drug development and regulatory expectations.[14]

Chemical Identity of this compound

For the purpose of this in silico assessment, this compound is identified by the following chemical information:

  • IUPAC Name: (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide

  • CAS Number: 1402086-20-7

  • Molecular Formula: C21H18ClFN4O3

  • SMILES: FC1=CC=C(NC2=C3C=C(NC(=O)C=C)C(=CC3=NC=N2)OC4CCOC4)C=C1Cl

The chemical structure of this compound is closely related to the parent compound, Afatinib. The key difference lies in the side chain attached to the quinazoline core. This structural similarity and variance are critical factors in the comparative in silico analysis.

In Silico Toxicity Prediction: Experimental Protocols

A comprehensive in silico toxicity assessment of this compound would be conducted using a battery of validated computational models. In accordance with ICH M7 guidelines, which recommend the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) for the assessment of mutagenicity, a similar dual-pronged approach is proposed for a broader toxicological evaluation.[15]

Mutagenicity and Genotoxicity Prediction
  • Expert Rule-Based System (e.g., Derek Nexus): The SMILES string of this compound would be submitted to an expert rule-based system like Derek Nexus. This software identifies structural alerts (toxicophores) that are associated with mutagenicity and genotoxicity based on a curated knowledge base of chemical structures and their known toxicological effects. The output provides a qualitative prediction (e.g., "positive," "negative," "equivocal," or "inactive") along with a detailed rationale and supporting literature references.

  • Statistical-Based System (e.g., Sarah Nexus): To complement the expert rule-based prediction, a statistical-based model such as Sarah Nexus would be employed.[15] This system uses a machine learning algorithm trained on a large dataset of chemicals with known mutagenicity data (e.g., from Ames tests) to predict the probability of a compound being mutagenic. The model's applicability domain is also assessed to ensure the reliability of the prediction for the query chemical.

Carcinogenicity Prediction

The carcinogenic potential of this compound would be assessed using (Q)SAR models that predict rodent carcinogenicity. These models are often integrated into platforms like Derek Nexus or can be accessed through other specialized software. The prediction is based on the identification of structural alerts known to be associated with carcinogenicity and statistical models trained on data from long-term animal cancer bioassays.[11][12]

Organ Toxicity Prediction
  • Hepatotoxicity: In silico models would be used to predict the potential for liver injury. These models analyze the chemical structure for features associated with known hepatotoxicants and may consider mechanisms such as reactive metabolite formation and mitochondrial toxicity. Given that Afatinib itself has been associated with hepatotoxicity, this is a critical endpoint to evaluate for its impurities.

  • Cardiotoxicity: The potential for adverse cardiovascular effects would be assessed using models that predict inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, a common cause of drug-induced cardiac arrhythmias. Additionally, broader cardiotoxicity models that consider other mechanisms, such as effects on cardiomyocyte viability, would be utilized.

  • Other Organ Systems: Depending on the capabilities of the in silico platforms used, predictions for other organ systems such as the kidney, lung, and skin can also be generated.

Data Presentation: Predicted Toxicological Profile

The following table summarizes the hypothetical in silico toxicity predictions for this compound based on the methodologies described above. It is important to note that these are predictive data and would require experimental verification for confirmation.

Toxicological EndpointPrediction MethodPredicted OutcomeConfidence LevelRationale/Structural Alerts
Bacterial Mutagenicity Expert Rule-Based (e.g., Derek Nexus)Equivocal to PositiveMediumPresence of a potential Michael-reactive acrylamide group.
Statistical-Based (e.g., Sarah Nexus)PositiveMediumStructural similarity to known mutagens in the training set.
In Vitro Chromosomal Aberration (Q)SAR ModelsPositiveLow to MediumPotential for DNA reactivity due to the acrylamide moiety.
Rodent Carcinogenicity (Q)SAR ModelsEquivocalLowStructural alerts for potential carcinogenicity may be present.
Hepatotoxicity (Q)SAR ModelsPlausibleMediumStructural similarity to Afatinib, which has known hepatotoxicity.
hERG Inhibition (Q)SAR ModelsInactiveHighThe core structure is not typically associated with hERG binding.
Skin Sensitization Expert Rule-Based (e.g., Derek Nexus)PlausibleMediumThe acrylamide group is a known structural alert for skin sensitization.

Visualization of Methodologies and Pathways

In Silico Toxicity Prediction Workflow

The following diagram illustrates the logical workflow for the in silico toxicity assessment of a pharmaceutical impurity like this compound.

In_Silico_Toxicity_Workflow cluster_input Input Data cluster_prediction In Silico Prediction Models cluster_mutagenicity Mutagenicity/Genotoxicity cluster_carcinogenicity Carcinogenicity cluster_organ_toxicity Organ Toxicity cluster_output Output & Assessment Impurity_Structure This compound (SMILES String) Expert_System Expert Rule-Based (e.g., Derek Nexus) Impurity_Structure->Expert_System Statistical_System Statistical-Based (e.g., Sarah Nexus) Impurity_Structure->Statistical_System Carcinogenicity_QSAR (Q)SAR Models Impurity_Structure->Carcinogenicity_QSAR Hepatotoxicity Hepatotoxicity Impurity_Structure->Hepatotoxicity Cardiotoxicity Cardiotoxicity Impurity_Structure->Cardiotoxicity Other_Toxicity Other Endpoints Impurity_Structure->Other_Toxicity Toxicity_Profile Predicted Toxicity Profile (Data Table) Expert_System->Toxicity_Profile Statistical_System->Toxicity_Profile Carcinogenicity_QSAR->Toxicity_Profile Hepatotoxicity->Toxicity_Profile Cardiotoxicity->Toxicity_Profile Other_Toxicity->Toxicity_Profile Expert_Review Expert Review & Interpretation Toxicity_Profile->Expert_Review Risk_Assessment Regulatory Submission & Risk Assessment Expert_Review->Risk_Assessment

In Silico Toxicity Prediction Workflow
Afatinib's Mechanism of Action: ErbB Signaling Pathway

This diagram illustrates the ErbB signaling pathway, which is the primary target of Afatinib. Understanding this pathway is crucial as the toxicity of impurities may be related to on-target or off-target effects within this signaling cascade.

ErbB_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR (ErbB1) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 (ErbB2) HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR HER4 HER4 (ErbB4) HER4->RAS_RAF_MEK_ERK HER4->PI3K_AKT_mTOR Afatinib Afatinib Afatinib->EGFR Afatinib->HER2 Afatinib->HER4 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Afatinib's Inhibition of the ErbB Signaling Pathway

Discussion and Conclusion

The in silico toxicological assessment of this compound provides a critical first step in understanding its potential safety profile. The hypothetical predictions presented in this guide suggest that the acrylamide moiety in the impurity's structure is a potential cause for concern, particularly regarding mutagenicity and skin sensitization. These predictions are based on well-established structure-activity relationships.[12]

It is imperative to emphasize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for prioritizing impurities for further investigation and for guiding the development of appropriate analytical and toxicological studies. The findings from this computational assessment would warrant, for instance, conducting an Ames test to definitively determine the mutagenic potential of this compound.

References

Methodological & Application

Synthesis and Purification of Afatinib Impurity 11: A Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis and purification of Afatinib impurity 11, a critical reference standard for the quality control of the tyrosine kinase inhibitor, Afatinib. The synthesis is based on a plausible route derived from related impurities, and the purification leverages high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals involved in the manufacturing and analysis of Afatinib.

Introduction

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including EGFR, HER2, and ErbB4, used in the treatment of non-small cell lung cancer (NSCLC)[1]. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, the identification, synthesis, and quantification of these impurities are crucial for regulatory compliance and patient safety. This compound, identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, is a potential process-related impurity or degradation product. This document outlines a comprehensive approach to synthesize and purify this impurity to serve as a reference standard.

Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of the ErbB family of receptors. This action blocks downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis, thereby inhibiting tumor growth[1].

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane ErbB ErbB Receptors (EGFR, HER2, ErbB4) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ErbB->Downstream activation Afatinib Afatinib Afatinib->ErbB irreversible binding Inhibition Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation promotion Inhibition->Downstream

Caption: Afatinib's mechanism of action.

Synthesis of this compound

The proposed synthesis of this compound involves the acylation of the 6-amino group of a key Afatinib intermediate with but-3-enoyl chloride.

Proposed Synthetic Scheme

Synthesis_Scheme A Intermediate A (N4-(3-chloro-4-fluorophenyl)-7- (((S)-tetrahydrofuran-3-yl)oxy)- quinazoline-4,6-diamine) C This compound ((S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7- ((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide) A->C B But-3-enoyl chloride B->C Solvent Organic Solvent (e.g., DCM, THF) Solvent->C Base Base (e.g., Triethylamine) Base->C

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)-quinazoline-4,6-diamine (Intermediate A)

  • But-3-enoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Intermediate A (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of but-3-enoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by a combination of column chromatography and preparative HPLC to achieve the desired purity for a reference standard.

Purification Workflow

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Fractions Collection of Fractions Column->Fractions Analysis Purity Check (TLC/HPLC) Fractions->Analysis Prep_HPLC Preparative HPLC Analysis->Prep_HPLC If purity < 99% Pure_Impurity Pure this compound (>99%) Analysis->Pure_Impurity If purity > 99% Prep_HPLC->Pure_Impurity Characterization Characterization (NMR, MS) Pure_Impurity->Characterization

Caption: Purification workflow for this compound.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 50:50 Hexane:Ethyl Acetate)

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with the gradient mobile phase.

    • Collect fractions and analyze by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

Preparative HPLC Protocol

For final polishing to achieve >99% purity, preparative HPLC is recommended.

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 20 mL/min
Detection 254 nm
Injection Volume 500 µL (of a concentrated solution in DMSO)

Characterization and Data

The purified this compound should be characterized to confirm its structure and purity.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): To determine the final purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Expected Analytical Data
TestSpecification
Appearance White to off-white solid
Purity (HPLC) ≥ 99.0%
Molecular Formula C₂₂H₂₁ClFN₅O₃
Molecular Weight 457.89
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 458.13

Conclusion

This application note provides a robust methodology for the synthesis and purification of this compound. The availability of a well-characterized reference standard is essential for the accurate quality control of Afatinib drug substance and product, ensuring its safety and efficacy for patients. The described protocols can be adapted and optimized based on specific laboratory conditions and available equipment.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Afatinib Impurity 11 in the presence of the active pharmaceutical ingredient (API), Afatinib. The method was developed and validated in accordance with ICH guidelines and is suitable for routine quality control and stability testing of Afatinib drug substance and product.

Introduction

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It is used in the treatment of metastatic non-small cell lung cancer (NSCLC).[4][5] During the synthesis and storage of Afatinib, process-related impurities and degradation products can arise. The presence of these impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities.

This compound is a known related substance of Afatinib.[1][3][6][7] This application note details the development and validation of a stability-indicating HPLC method for the analysis of this compound.

Materials and Reagents

  • Reference Standards: Afatinib and this compound (procured from a certified vendor).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Buffers: Ammonium acetate, Potassium dihydrogen phosphate (AR grade).

  • Water: Milli-Q or equivalent HPLC grade water.

  • Columns: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][5]

Experimental Protocols

3.1. Standard and Sample Preparation

  • Standard Stock Solution (Afatinib): Accurately weigh and dissolve 10 mg of Afatinib reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing 50 µg/mL of Afatinib and 0.5 µg/mL of this compound in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Afatinib in the mobile phase to obtain a final concentration of approximately 50 µg/mL of Afatinib.

3.2. HPLC Method Parameters

A gradient HPLC method was developed for the effective separation of Afatinib and this compound.

ParameterCondition
Column Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[4][5]
Mobile Phase A 10 mM Ammonium acetate buffer (pH 6.7)[4][5]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm[2]
Injection Volume 10 µL

Data Presentation

The developed method was validated for specificity, linearity, accuracy, precision, and robustness. The results are summarized in the following tables.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Afatinib) ≤ 2.01.2
Theoretical Plates (Afatinib) ≥ 20008500
Resolution (Afatinib and Impurity 11) ≥ 2.03.5

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area
0.11250
0.253100
0.56200
0.759350
1.012400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision for this compound

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)RSD (%)
500.250.24899.21.2
1000.500.503100.60.8
1500.750.74599.31.1

Mandatory Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Afatinib API/Impurity 11 B Dissolve in Methanol (Stock) A->B C Dilute to Working Concentration B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Concentration G->H I Report Results H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

G cluster_membrane Cell Membrane cluster_cell Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Afatinib Afatinib Afatinib->EGFR Inhibits Afatinib->HER2 Inhibits

Caption: Simplified signaling pathway inhibited by Afatinib.

Conclusion

The developed RP-HPLC method is simple, specific, and reliable for the quantitative analysis of this compound. The method validation results confirm that it is suitable for its intended purpose in a quality control environment. The stability-indicating nature of the assay allows for the accurate determination of the impurity in the presence of the API and potential degradants.

References

Application Note: Quantitative Analysis of Afatinib Impurity 11 using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Afatinib impurity 11 in bulk drug substance or pharmaceutical formulations. The method utilizes a simple sample preparation procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a framework for researchers, scientists, and drug development professionals to accurately quantify this specific impurity, ensuring the quality and safety of Afatinib products.

Introduction

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure safety and efficacy. This compound is a known process-related impurity or degradation product that requires accurate quantification.[1][2] This application note presents a comprehensive LC-MS/MS method for the reliable determination of this compound. The methodology is based on established analytical principles for small molecule quantification and leverages existing knowledge of Afatinib analysis.[3][4][5][6][7]

Experimental

Materials and Reagents
  • Afatinib reference standard

  • This compound reference standard (CAS No. 1402086-20-7)[1]

  • Afatinib-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Formic acid

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of Afatinib, this compound, and Afatinib-d6 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of Afatinib-d6 at a concentration of 100 ng/mL in the same diluent.

  • Sample Preparation: Accurately weigh and dissolve the Afatinib bulk drug substance or formulation in the diluent to achieve a final theoretical concentration of 1 mg/mL of Afatinib.

  • Final Sample for Injection: To 100 µL of the prepared sample, add 100 µL of the internal standard working solution and 800 µL of the diluent. Vortex for 30 seconds.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

Time (min)%B
0.010
1.010
5.090
6.090
6.110
8.010
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Afatinib486.2371.4
This compound*429.8To be determined
Afatinib-d6 (IS)492.2371.3

Note: The precursor ion for this compound is calculated based on its molecular weight of 428.84 g/mol .[8] The product ion needs to be determined by infusing a standard solution of the impurity and performing a product ion scan. A plausible product ion could result from the loss of the butenamide side chain.

Data Presentation

The quantitative data for the calibration standards should be summarized in a table as shown below.

Standard Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
1
5
10
50
100
250
500
1000

A calibration curve should be constructed by plotting the area ratio against the standard concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.

Experimental Workflow

workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification stock_solutions Prepare Stock Solutions (Afatinib, Impurity 11, IS) working_standards Prepare Working Standards (Calibration Curve) stock_solutions->working_standards final_sample Spike with IS and Dilute stock_solutions->final_sample hplc HPLC Separation (C18 Column, Gradient Elution) sample_prep Prepare Drug Product Sample sample_prep->final_sample final_sample->hplc ms Mass Spectrometric Detection (ESI+, MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Impurity 11 calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable protocol for the quantification of this compound. The method is specific, sensitive, and suitable for routine quality control analysis in the pharmaceutical industry. The detailed experimental protocol and data presentation guidelines offer a clear framework for implementation in a laboratory setting. Further validation of the method should be performed in accordance with relevant regulatory guidelines.

References

Application Note: Generation of Afatinib Impurity 11 Through Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent, irreversible, second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). During drug development and manufacturing, it is crucial to identify and characterize potential impurities and degradation products to ensure the safety and efficacy of the final drug product. Forced degradation studies are essential for this purpose, as they provide insight into the intrinsic stability of a drug substance and help to elucidate its degradation pathways.

This application note provides a detailed protocol for the generation of Afatinib impurity 11, identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide (CAS: 2413212-17-4), through forced degradation under alkaline hydrolytic conditions. Understanding the formation of this impurity is critical for developing robust analytical methods for its detection and control in Afatinib drug substance and product.

Afatinib Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly binding to and inhibiting the signaling of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This blocks downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. The inhibition of these pathways ultimately leads to the suppression of tumor growth.

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB ErbB Receptors (EGFR, HER2, HER4) PI3K PI3K ErbB->PI3K Ras Ras ErbB->Ras Afatinib Afatinib Afatinib->ErbB Irreversible Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Afatinib's mechanism of action.

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting forced degradation studies on Afatinib to generate and identify impurities, including impurity 11.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Afatinib_Sample Afatinib Drug Substance Acid Acid Hydrolysis (e.g., 0.1 M HCl) Afatinib_Sample->Acid Expose to Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Generates Impurity 11 Afatinib_Sample->Base Expose to Oxidation Oxidative (e.g., 3% H2O2) Afatinib_Sample->Oxidation Expose to Thermal Thermal (e.g., 60°C) Afatinib_Sample->Thermal Expose to Photolytic Photolytic (UV/Vis light) Afatinib_Sample->Photolytic Expose to HPLC HPLC/UPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Further Analysis Characterization Isolation & Structural Characterization (NMR) LCMS->Characterization

Caption: Forced degradation experimental workflow.

Data Presentation: Generation of this compound

The generation of this compound is predominantly observed under alkaline hydrolytic stress conditions. The following table summarizes the experimental conditions and expected outcomes.

Stress ConditionReagent/ParameterTemperatureDurationExpected % Degradation of AfatinibGeneration of Impurity 11
Alkaline Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°C24 hours10-30%Major Degradation Product
Acid Hydrolysis0.1 M Hydrochloric Acid (HCl)60°C24 hours< 5%Not Detected
Oxidative3% Hydrogen Peroxide (H₂O₂)Room Temperature24 hours5-15%Not Detected
ThermalSolid State80°C48 hours< 2%Not Detected
PhotolyticSolid State (ICH Q1B)Room TemperaturePer ICH Q1B< 5%Not Detected

Note: The expected % degradation is an approximation and may vary based on the specific experimental setup and the purity of the starting material.

Experimental Protocols

Materials and Reagents
  • Afatinib dimaleate reference standard

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or UPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • LC-MS/MS system for impurity identification

  • pH meter

  • Thermostatically controlled water bath or oven

Protocol for Alkaline Hydrolysis (Generation of Impurity 11)
  • Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of Afatinib dimaleate in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Transfer a known volume of the Afatinib stock solution into a volumetric flask. Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Dilute to the final volume with the solvent mixture.

  • Incubation: Place the flask in a thermostatically controlled water bath or oven set at 60°C for 24 hours.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equimolar amount of 0.1 M HCl.

  • Sample Analysis: Dilute the neutralized sample to a suitable concentration for HPLC/UPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Analyze the sample using a validated stability-indicating HPLC/UPLC method. The method should be capable of separating Afatinib from its degradation products, including impurity 11.

  • Peak Identification: Identify the peak corresponding to impurity 11 based on its retention time relative to the Afatinib peak and by comparison with a reference standard of impurity 11, if available. For definitive identification, collect the fraction corresponding to the impurity peak and subject it to LC-MS/MS analysis.

General Protocols for Other Stress Conditions

Similar protocols can be followed for other stress conditions, with the following modifications:

  • Acid Hydrolysis: Use 0.1 M HCl instead of 0.1 M NaOH. Neutralize with 0.1 M NaOH after incubation.

  • Oxidative Degradation: Use 3% H₂O₂ instead of 0.1 M NaOH and incubate at room temperature.

  • Thermal Degradation: Expose the solid Afatinib drug substance to the specified temperature in a calibrated oven. Dissolve the stressed solid in a suitable solvent before analysis.

  • Photolytic Degradation: Expose the solid or solution of Afatinib to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Conclusion

This application note provides a comprehensive guide for the forced degradation of Afatinib to specifically generate impurity 11 under alkaline hydrolytic conditions. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Afatinib. By understanding the degradation profile of Afatinib, more robust and reliable analytical methods can be developed to ensure the quality and safety of this important therapeutic agent.

Application Note: High-Resolution Mass Spectrometry for the Characterization of Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the identification and characterization of Afatinib impurity 11 using high-resolution mass spectrometry (HRMS). Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety, necessitating rigorous analytical control. This document outlines a comprehensive workflow, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis strategies for the accurate mass measurement and structural elucidation of this compound. The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of pharmaceutical compounds.

Introduction

Afatinib is a potent and selective irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] By covalently binding to these receptors, Afatinib effectively blocks signal transduction pathways implicated in tumor cell proliferation and survival, such as the EGFR-STAT3 and Wnt/β-catenin signaling pathways.[2][3] Its clinical efficacy in treating NSCLC with specific EGFR mutations is well-established.

The manufacturing process and storage of Afatinib can lead to the formation of related substances or impurities. Regulatory guidelines necessitate the identification, quantification, and control of these impurities to ensure the safety and quality of the final drug product. "this compound" is a known related substance of Afatinib. This application note describes a robust high-resolution mass spectrometry-based method for its unambiguous identification and characterization.

Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive tumor growth. A simplified representation of the EGFR signaling pathway and the point of intervention by Afatinib is depicted below.

cluster_cell Tumor Cell EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Signaling Downstream Signaling (e.g., STAT3, PI3K/Akt, RAS/ERK) EGFR->Downstream Signaling Activates Afatinib Afatinib Afatinib->EGFR Irreversibly Inhibits Proliferation_Survival Tumor Cell Proliferation and Survival Downstream Signaling->Proliferation_Survival Promotes

Caption: EGFR signaling pathway and Afatinib's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Afatinib Reference Standard

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Sample Preparation

The "dilute and shoot" approach is a straightforward and effective method for preparing drug substance samples for impurity analysis.

  • Stock Solution Preparation: Accurately weigh and dissolve the Afatinib drug substance in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to achieve a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL for the analysis of impurities.

  • Standard Solution Preparation: Prepare individual standard solutions of Afatinib and this compound in the mobile phase at a concentration of approximately 1 µg/mL.

Liquid Chromatography

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation of Afatinib from its impurities.

ParameterCondition
Column C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 15 minutes, followed by a 5-minute re-equilibration at initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 254 nm
High-Resolution Mass Spectrometry

A quadrupole time-of-flight (Q-TOF) mass spectrometer provides accurate mass measurements for formula determination and fragmentation data for structural elucidation.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Mass Range m/z 100-1000
Acquisition Mode MSE (Low and high collision energy scans)
Collision Energy Ramped from 10 to 40 eV for high-energy scans
Lock Mass Leucine enkephalin (m/z 556.2771) for real-time mass correction

Data Presentation and Analysis

Quantitative Data Summary

The accurate mass measurements of Afatinib and this compound are crucial for their identification and confirmation.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]+Mass Error (ppm)
AfatinibC24H25ClFN5O3485.1630To be determined experimentallyTo be calculated
This compoundC21H18ClFN4O3428.1024To be determined experimentallyTo be calculated

Note: The molecular formula for this compound is based on available supplier information.

Structural Elucidation of this compound

The structure of this compound, identified as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, can be confirmed through detailed analysis of its fragmentation pattern obtained from HRMS/MS experiments. A comparison of the fragmentation of Afatinib and impurity 11 can reveal common structural motifs and key differences.

Afatinib Fragmentation: The fragmentation of Afatinib is expected to yield characteristic product ions corresponding to the cleavage of the butenamide side chain and the quinazoline core.

This compound Fragmentation: The fragmentation of impurity 11 is anticipated to show similar cleavages around the quinazoline core but will lack the fragments associated with the dimethylamino group present in Afatinib.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is illustrated below.

cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Dilute and Shoot) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation HRMS_Analysis HRMS Analysis (Q-TOF) LC_Separation->HRMS_Analysis Data_Analysis Data Analysis (Accurate Mass & Fragmentation) HRMS_Analysis->Data_Analysis Identification Impurity Identification and Characterization Data_Analysis->Identification

Caption: Workflow for the analysis of this compound.

Conclusion

The described high-resolution mass spectrometry method provides a powerful tool for the accurate identification and characterization of this compound. The combination of high-resolution chromatographic separation and precise mass measurement allows for the unambiguous confirmation of the impurity's identity. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry to ensure the quality and safety of Afatinib drug products. The detailed protocols and data analysis strategies can be readily adapted for the analysis of other drug impurities.

References

Application Notes and Protocols for the Analytical Method Validation of Afatinib Impurity 11 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. As with any active pharmaceutical ingredient (API), the purity profile of Afatinib is a critical quality attribute. Process-related impurities and degradation products must be monitored and controlled to ensure the safety and efficacy of the drug product. Afatinib impurity 11 has been identified as a potential impurity that requires a validated analytical method for its accurate quantification.

This document provides a detailed application note and protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] The described method is intended to be stability-indicating, capable of separating this compound from the API and other potential degradation products.

Analytical Method Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase is used with a polar mobile phase. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer by the stationary phase. The concentration of the eluted compound is measured by a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Materials and Reagents

  • Afatinib Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Hydrochloric Acid (analytical grade)

  • Sodium Hydroxide (analytical grade)

  • Hydrogen Peroxide (30%, analytical grade)

Chromatographic Conditions (Example)

The following chromatographic conditions are provided as a starting point and may require optimization.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols for Method Validation

The validation of the analytical method for this compound is performed according to the ICH Q2(R1) guideline, encompassing the following parameters:

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.

  • Prepare a system suitability solution containing Afatinib and this compound at a concentration that yields a significant response.

  • Inject the system suitability solution six times.

  • Calculate the following parameters for the this compound peak:

    • Tailing factor (Asymmetry factor)

    • Theoretical plates

    • Relative Standard Deviation (%RSD) of the peak area

Acceptance Criteria:

  • Tailing factor ≤ 2.0

  • Theoretical plates ≥ 2000

  • %RSD of peak area ≤ 2.0%

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.

Protocol:

  • Forced Degradation Studies: Subject a solution of Afatinib to stress conditions to induce degradation.[6][7] The following conditions are recommended:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for an extended period.

  • Analyze the blank, a solution of this compound, a solution of Afatinib, and all stressed samples using the proposed HPLC method.

  • Assess the peak purity of this compound in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from the peaks of Afatinib and other degradation products (resolution > 2.0).

  • The peak purity analysis should indicate that the this compound peak is spectrally pure.

Workflow for Specificity Study

G cluster_0 Sample Preparation cluster_1 Forced Degradation Blank Blank (Diluent) Analyze HPLC Analysis Blank->Analyze Impurity_Std This compound Std Impurity_Std->Analyze API_Std Afatinib API Std API_Std->Analyze Acid Acid Hydrolysis Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidative Degradation Oxidation->Analyze Thermal Thermal Degradation Thermal->Analyze Photo Photolytic Degradation Photo->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate G cluster_0 Method Performance Characteristics Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Application Notes and Protocols for the Quality Control of Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC). The quality and purity of the active pharmaceutical ingredient (API) are critical for its therapeutic efficacy and patient safety. Pharmaceutical impurities, which can originate from the synthesis process, degradation, or storage, must be carefully monitored and controlled. This document provides detailed application notes and protocols for the use of Afatinib impurity 11 as a reference standard in the quality control of Afatinib. The control of impurities is essential to ensure the safety, purity, and efficacy of the final drug product, in accordance with ICH and other regulatory guidelines.[1]

This compound is a known process-related impurity of Afatinib. Its chemical details are as follows:

  • IUPAC Name: (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide

  • CAS Number: 2413212-17-4

  • Molecular Formula: C₂₂H₂₀ClFN₄O₃

  • Molecular Weight: 442.87 g/mol

Significance of this compound in Quality Control

The presence of impurities in an active pharmaceutical ingredient (API) can potentially impact the safety and efficacy of the drug product. Even small changes in the impurity profile can affect the drug's stability and bioavailability. Therefore, robust analytical methods are required to detect and quantify impurities like this compound to ensure that they are within the acceptable limits defined by regulatory agencies. The control of process-related impurities is a critical aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Analytical Method: Ultra-Performance Liquid Chromatography (UPLC)

A validated stability-indicating UPLC method has been established for the separation and quantification of Afatinib and its known impurities, including this compound.[2] This method is sensitive, specific, and robust, making it suitable for routine quality control analysis of both bulk drug substance and finished pharmaceutical products.

Experimental Protocol: UPLC Analysis of this compound

Objective: To quantify the levels of this compound in a sample of Afatinib drug substance or product.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Acquity UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water

  • Afatinib reference standard

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% v/v Formic acid in Milli-Q water
Mobile Phase B Acetonitrile
Gradient Program A reverse phase gradient mode is utilized.
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm
Injection Volume To be optimized based on system sensitivity
Run Time 12 minutes

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases). Further dilute to a known concentration appropriate for the expected impurity levels.

  • Sample Solution: Accurately weigh and dissolve the Afatinib sample in the diluent to a known concentration.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the UPLC system with the initial mobile phase composition.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the standard solution to determine the retention time and response factor for this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

  • Calculate the concentration of this compound in the sample using the peak area and the response factor from the standard.

Method Validation Summary

The UPLC method has been validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose. The validation parameters and typical results for the impurities are summarized in the table below.[2]

Validation ParameterResult Range for Impurities
Specificity The method is stability-indicating, with no interference from degradation products.
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 96.9% to 101.8%
Precision (%RSD) < 1.0%
Limit of Quantification (LOQ) 0.02 ppm to 0.05 ppm
Robustness The method is robust to small variations in flow rate and column temperature.

Signaling Pathway Inhibited by Afatinib

Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4). This blockage disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) HER2 (ErbB2) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Afatinib Afatinib Afatinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Afatinib's mechanism of action, inhibiting EGFR/HER2 signaling pathways.

Experimental Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control analysis of Afatinib, incorporating the use of this compound as a reference standard.

QC_Workflow start Start: Receive Afatinib Sample sample_prep Sample Preparation (Dissolution and Dilution) start->sample_prep std_prep Standard Preparation (Afatinib & Impurity 11) start->std_prep uplc_analysis UPLC Analysis sample_prep->uplc_analysis std_prep->uplc_analysis data_processing Data Processing and Peak Integration uplc_analysis->data_processing quantification Quantification of This compound data_processing->quantification specification_check Compare with Specification Limits quantification->specification_check pass Pass: Release Batch specification_check->pass Within Limits fail Fail: Investigate and Take Corrective Action specification_check->fail Out of Limits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Gradient for Separation of Afatinib Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Afatinib and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods for robust and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of Afatinib and its impurities?

A1: A common starting point for developing a separation method for Afatinib and its impurities is to use a reversed-phase C18 column with a gradient elution. A typical mobile phase consists of an aqueous buffer (e.g., 0.1% triethylamine in water adjusted to pH 3.3) and an organic modifier like methanol or acetonitrile. The detection wavelength is usually set around 256 nm, which is the λmax of Afatinib.[1][2]

Q2: What are the known impurities of Afatinib I should be looking for?

A2: Afatinib impurities can originate from the manufacturing process or from degradation. Forced degradation studies have been performed under various stress conditions such as acid and alkali hydrolysis, oxidation, and photolysis to identify potential degradation products.[1][2] One known impurity is the R-isomer of Afatinib.[3] It is crucial to have a method that can separate the active pharmaceutical ingredient (API) from these related substances.

Q3: How can I validate my HPLC method for Afatinib analysis?

A3: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ).[1][3]

Q4: What are the typical acceptance criteria for method validation?

A4: While specific limits depend on the application, typical acceptance criteria include a correlation coefficient (r²) > 0.999 for linearity, recovery between 98-102% for accuracy, and a relative standard deviation (%RSD) of less than 2% for precision.[1][2]

Troubleshooting Guide

Poor Resolution

Q5: I am observing poor resolution between Afatinib and one of its impurities. What should I do?

A5:

  • Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[4] Start by decreasing the rate of change of the organic mobile phase percentage over time.

  • Adjust the Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds like Afatinib and its impurities. Small adjustments to the pH can alter the ionization state of the analytes and improve resolution.[5]

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Evaluate a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl, or a pentafluorophenyl (PFP) column) to achieve a different selectivity.[6][7]

Peak Shape Issues

Q6: The Afatinib peak is showing significant tailing. What could be the cause and how can I fix it?

A6: Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: Tailing of basic compounds like Afatinib can occur due to interactions with acidic silanol groups on the silica-based column packing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing.[8]

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shapes.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[9]

Q7: My peaks are fronting. What is the likely cause?

A7: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload (Concentration): The sample concentration may be too high for the solubility in the mobile phase.[8]

    • Solution: Dilute the sample or dissolve it in a weaker solvent than the initial mobile phase.

  • Poor Column Packing: A void or channel in the column bed can lead to peak fronting.[8]

    • Solution: This usually indicates a damaged column that needs to be replaced.

Retention Time Variability

Q8: I am seeing a drift in retention times. What should I check?

A8: Retention time drift can be caused by:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[9]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can cause retention time drift.[9]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[9]

    • Solution: Use a column oven to maintain a constant temperature.

Experimental Protocols

Key Experiment 1: RP-HPLC Method for Afatinib in Tablet Dosage Form

This method was developed for the quantitative analysis of Afatinib in tablets.[2]

ParameterSpecification
Instrument Agilent Tech. Gradient System with DAD Detector[2]
Column C18 (100 mm x 4.6 mm, 2.5 µm particle size)[2]
Mobile Phase A 0.1% Triethylamine (TEA) in water, pH adjusted to 3.3[2]
Mobile Phase B Methanol[2]
Gradient 65% Methanol and 35% 0.1% TEA in water[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 256 nm[2]
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 3.838 minutes[2]

Standard Solution Preparation:

  • Accurately weigh 10 mg of Afatinib standard and transfer it to a 10 mL volumetric flask.[2]

  • Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[2]

  • Further dilutions can be made from this stock solution to prepare calibration standards.

Key Experiment 2: Chiral HPLC Method for Afatinib Isomers

This method is designed for the separation of the R- and S-isomers of Afatinib.[3]

ParameterSpecification
Instrument HPLC with UV detector[3]
Column CHIRALPAK-IE (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol: Methyl Tertiary Butyl Ether (MTBE): Diethylamine (DEA) (80:20:0.1, v/v/v)[3]
Elution Mode Isocratic[3]
Flow Rate 0.7 mL/min[3]
Detection Wavelength 254 nm[3]
Column Temperature 20°C[3]
Diluent Methanol[3]

Visualizations

HPLC_Gradient_Optimization_Workflow cluster_0 Method Development & Optimization start Initial Method Setup (Column, Mobile Phase Selection) scouting Scouting Gradient (e.g., 5-95% B in 20 min) start->scouting evaluate Evaluate Chromatogram (Peak Shape, Resolution) scouting->evaluate adjust_gradient Adjust Gradient Slope (Steeper for speed, Shallower for resolution) evaluate->adjust_gradient Resolution Issue adjust_ph Optimize Mobile Phase pH evaluate->adjust_ph Tailing/Fronting change_solvent Change Organic Solvent (e.g., ACN to MeOH) evaluate->change_solvent Poor Selectivity optimized Optimized Method evaluate->optimized Acceptable Results adjust_gradient->evaluate adjust_ph->evaluate change_solvent->scouting

Caption: Workflow for HPLC Gradient Optimization.

HPLC_Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Variability problem Identify Chromatographic Problem res_issue Poor Resolution problem->res_issue peak_issue Peak Tailing / Fronting problem->peak_issue ret_issue Retention Time Drift problem->ret_issue sol_res1 Decrease Gradient Slope res_issue->sol_res1 sol_res2 Adjust Mobile Phase pH res_issue->sol_res2 sol_res3 Change Column res_issue->sol_res3 sol_peak1 Check for Overload (Reduce Concentration/Volume) peak_issue->sol_peak1 sol_peak2 Add Mobile Phase Modifier (e.g., TEA) peak_issue->sol_peak2 sol_peak3 Check Sample Solvent peak_issue->sol_peak3 sol_ret1 Ensure Proper Equilibration ret_issue->sol_ret1 sol_ret2 Check for Leaks & Flow Rate ret_issue->sol_ret2 sol_ret3 Use Column Oven ret_issue->sol_ret3

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Isolation and Purification of Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis and purification of Afatinib, managing impurities is a critical aspect of ensuring the quality and safety of the active pharmaceutical ingredient (API). Afatinib impurity 11 has been identified as a potential process-related impurity or degradation product. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a substance related to the synthesis or degradation of Afatinib. Its chemical identity is (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, with the CAS Number 2412212-17-4. Understanding its chemical structure is the first step in developing appropriate analytical and purification methods.

Q2: What are the typical challenges in isolating this compound?

A2: The primary challenges in isolating this compound include:

  • Co-elution with Afatinib or other impurities: Due to structural similarities, achieving baseline separation can be difficult.

  • Low abundance: Impurity 11 may be present in very small quantities, making its detection and isolation challenging.

  • Degradation during purification: The impurity itself might be unstable under certain chromatographic conditions (e.g., pH, temperature), leading to low recovery.

  • Solubility issues: Differences in solubility between Afatinib and its impurities can complicate the selection of appropriate solvents for extraction and chromatography.

Q3: What is the typical concentration of this compound found in the API?

A3: The concentration of process-related and degradation impurities in Afatinib is generally low, often in the range of 0.08% to 0.30%.[1] The exact concentration of impurity 11 can vary depending on the synthetic route and storage conditions of the Afatinib API.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation and purification of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Impurity 11 with Afatinib Inadequate chromatographic conditions (mobile phase, column chemistry, pH).1. Optimize Mobile Phase: Experiment with different solvent ratios (e.g., acetonitrile, methanol, water) and buffer systems (e.g., ammonium acetate, phosphate buffer). A UPLC method using a gradient of 0.1% v/v formic acid in water and acetonitrile has shown good separation for Afatinib and its impurities.[2] 2. Column Selection: Utilize a high-resolution column, such as a UPLC BEH Phenyl column (2.1 x 100 mm, 1.7 µm), which can provide better separation of closely related compounds.[3] 3. Adjust pH: The pH of the mobile phase can significantly impact the retention times of ionizable compounds like Afatinib and its impurities. Explore a pH range to maximize the separation factor.
Low Recovery of Impurity 11 after Purification 1. Degradation of the impurity: The impurity may be sensitive to pH, light, or temperature during the purification process. 2. Poor solubility in the collection solvent: The impurity may precipitate out of solution after fractionation.1. Conduct Forced Degradation Studies: Understanding the stability of impurity 11 under various stress conditions (acid, base, oxidative, thermal, photolytic) can help in selecting non-degrading purification conditions.[4] 2. Solvent Selection: Based on solubility data, select an appropriate solvent for fraction collection to ensure the impurity remains dissolved. This compound is soluble in DMSO and ethanol but insoluble in water.
Inconsistent Retention Times Fluctuations in column temperature, mobile phase composition, or pH.1. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. A temperature of 30°C is often used in HPLC methods for Afatinib.[2] 2. Ensure Proper Mobile Phase Preparation: Accurately prepare the mobile phase and ensure it is well-mixed and degassed. Use a buffer to maintain a stable pH.
Difficulty in Detecting Impurity 11 1. Low concentration of the impurity. 2. Inappropriate detection wavelength. 1. Increase Injection Volume or Sample Concentration: This can help to increase the signal of the impurity peak. 2. Optimize Detector Wavelength: While Afatinib is often monitored at around 254 nm, it's advisable to determine the UV maximum of impurity 11 to select the most sensitive detection wavelength. A photodiode array (PDA) detector can be used to screen a range of wavelengths.

Physicochemical Properties and Solubility Data

Understanding the properties of Afatinib and its impurities is crucial for developing effective purification strategies.

Compound Molecular Formula Molecular Weight ( g/mol ) Solubility
Afatinib C₂₄H₂₅ClFN₅O₃485.94[5]Soluble in DMSO (~20 mg/mL) and ethanol (~11 mg/mL); sparingly soluble in aqueous buffers.[5]
This compound C₂₂H₂₀ClFN₄O₃442.87Soluble in DMSO (85 mg/mL) and ethanol (5 mg/mL); insoluble in water.

Note: There are some discrepancies in the reported molecular formula and weight for this compound from different commercial suppliers. Researchers should verify this information using high-resolution mass spectrometry.

Experimental Protocols

General Analytical HPLC Method for Afatinib and its Impurities

This method can be used as a starting point for the analysis and can be adapted for the specific separation of impurity 11.

  • Column: Acquity UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm)[2]

  • Mobile Phase A: 0.1% v/v formic acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient: A gradient elution is typically required to separate all related substances. The specific gradient profile should be optimized based on the impurity profile of the sample.

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 258 nm[2]

  • Injection Volume: 5 µL

Preparative HPLC for Impurity Isolation

For the isolation of a specific impurity like impurity 11, the analytical method needs to be scaled up to a preparative scale.

  • Method Development on Analytical Scale: Optimize the separation of impurity 11 from Afatinib and other impurities on an analytical HPLC system.

  • Scale-Up Calculation: Calculate the new flow rate and injection volume for the preparative column based on the column dimensions.

  • Column Loading Study: Gradually increase the sample load on the preparative column to maximize throughput without sacrificing the required purity.

  • Fraction Collection: Collect the fractions corresponding to the peak of impurity 11.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated impurity.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution of This compound c1 Optimize Mobile Phase (Solvent ratio, Buffer) start->c1 c2 Change Column Chemistry (e.g., C18 to Phenyl) start->c2 c3 Adjust pH of Mobile Phase start->c3 c4 Decrease Flow Rate start->c4 end Resolution Improved c1->end c2->end c3->end c4->end G cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up cluster_2 Post-Purification a1 Initial HPLC/UPLC Screening a2 Method Optimization (Mobile Phase, Column, Temp, pH) a1->a2 a3 Achieve Baseline Separation a2->a3 b1 Scale-up Calculation a3->b1 b2 Column Loading Study b1->b2 b3 Fraction Collection b2->b3 c1 Purity Analysis of Fractions b3->c1 c2 Pooling of Pure Fractions c1->c2 c3 Solvent Evaporation c2->c3 c4 Characterization of Isolated Impurity (MS, NMR) c3->c4

References

Improving yield in the synthesis of Afatinib impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Afatinib synthesis and controlling the formation of impurities, with a specific focus on Afatinib impurity 11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it structurally related to Afatinib?

This compound is the β,γ-unsaturated positional isomer of Afatinib. While Afatinib has the chemical structure (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, impurity 11 is (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide. The key difference is the position of the double bond in the butenamide side chain.

Q2: At which synthetic step is this compound most likely to form?

This compound is primarily formed during the amide bond formation step, where the butenoic acid side chain is coupled with the 6-aminoquinazoline core. This is often achieved through a coupling reaction involving an activated form of (E)-4-(dimethylamino)but-2-enoic acid. Isomerization of the α,β-unsaturated double bond to the β,γ-position can occur under certain reaction conditions.

Q3: What are the common causes for low yield and high impurity levels in Afatinib synthesis?

Low yields and the formation of impurities can be attributed to several factors:

  • Suboptimal amide coupling conditions: The choice of coupling reagent, base, solvent, and temperature can significantly impact the reaction efficiency and the formation of side products.

  • Isomerization of the butenoic acid side chain: Basic conditions can promote the isomerization of the desired α,β-unsaturated amide to the undesired β,γ-unsaturated impurity 11.

  • Formation of other impurities: Besides impurity 11, other process-related impurities such as the acetamide impurity, (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide, can form.[1] This can occur if acetic acid is present as a contaminant in the solvent.[1]

  • Degradation: Afatinib can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis, leading to various degradation products.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of Afatinib, with a focus on minimizing the formation of impurity 11.

Problem 1: High levels of this compound detected in the crude product.

Potential Cause 1: Base-catalyzed isomerization during amide coupling.

The use of a strong base or prolonged reaction times in the presence of a base can facilitate the isomerization of the α,β-unsaturated double bond to the more thermodynamically stable conjugated system of the quinazoline ring.

Solutions:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base to minimize side reactions. The selection of the base is critical in controlling the isomerization.

  • Reaction Temperature: Maintain a low and controlled reaction temperature. Isomerization reactions are often accelerated at higher temperatures.

  • Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Experimental Protocol: Amide Coupling for Afatinib Synthesis

This protocol describes a general method for the coupling of the 6-aminoquinazoline intermediate with the butenoic acid side chain.

Materials:

  • N1-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)ethane-1,2-diamine (Amine intermediate)

  • (E)-4-(dimethylamino)but-2-enoic acid hydrochloride

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

Procedure:

  • Dissolve (E)-4-(dimethylamino)but-2-enoic acid hydrochloride in anhydrous DMF.

  • Add the coupling agent and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine intermediate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Influence of Reaction Parameters on Impurity 11 Formation

ParameterCondition Favoring High Impurity 11Recommended Condition for Low Impurity 11
Base Strong, nucleophilic bases (e.g., triethylamine)Non-nucleophilic, hindered bases (e.g., DIPEA)
Temperature Elevated temperatures (> 25°C)Low to ambient temperature (0-25°C)
Reaction Time Prolonged reaction timeMinimized reaction time with careful monitoring
Solvent Protic solventsAprotic solvents (e.g., DMF, DCM)

Potential Cause 2: Isomerization during workup or purification.

Exposure to acidic or basic conditions during the workup or purification steps can also lead to the formation of impurity 11.

Solutions:

  • Neutral Workup: Maintain a neutral pH during the aqueous workup.

  • Purification Method:

    • Column Chromatography: Use a silica gel column with a non-polar eluent system to separate Afatinib from the more polar impurity 11. A gradient elution may be necessary for optimal separation.

    • Recrystallization: A suitable solvent system for recrystallization can be a mixture of an alcohol (e.g., ethanol, isopropanol) and an anti-solvent (e.g., methyl tertiary butyl ether, n-hexane).[3]

Problem 2: Low overall yield of Afatinib.

Potential Cause 1: Inefficient amide coupling.

Incomplete reaction or side reactions during the amide bond formation can significantly reduce the yield.

Solutions:

  • Choice of Coupling Agent: Use a highly efficient coupling reagent. Uronium-based reagents like HATU and HBTU are often more effective than carbodiimides like DCC or EDC, especially for sterically hindered substrates.

  • Stoichiometry: Optimize the stoichiometry of the coupling agent and base. An excess of the activating agent may be required.

  • Moisture Control: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

Potential Cause 2: Product loss during purification.

Afatinib and its impurities may have similar polarities, leading to difficult separation and product loss during chromatography or recrystallization.

Solutions:

  • Optimize Chromatography: Carefully select the stationary and mobile phases for column chromatography. HPLC analysis of the crude mixture can help in developing an effective separation method.

  • Optimize Recrystallization: Screen various solvent systems to find one that provides good recovery of pure Afatinib. Seeding with a small crystal of pure Afatinib can sometimes improve crystallization.

Analytical Methods

HPLC Method for the Separation of Afatinib and Impurity 11

A robust HPLC method is crucial for monitoring the reaction progress and assessing the purity of the final product. A reverse-phase HPLC method can be developed to separate Afatinib from its positional isomer, impurity 11.[4]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Ammonium acetate buffer (pH 4.5)
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

Note: This is an exemplary method and may require optimization for specific equipment and impurity profiles.

Visualizations

DOT Script for Afatinib Synthesis Workflow

Afatinib_Synthesis_Workflow cluster_synthesis Afatinib Synthesis cluster_purification Purification cluster_analysis Analysis cluster_impurities Potential Issues Amine 6-Aminoquinazoline Intermediate Coupling Amide Coupling (HATU, DIPEA, DMF) Amine->Coupling Acid (E)-4-(dimethylamino) but-2-enoic acid Acid->Coupling Crude Crude Afatinib Coupling->Crude Impurity11 Impurity 11 Formation (Isomerization) Coupling->Impurity11 LowYield Low Yield Coupling->LowYield Purification Column Chromatography or Recrystallization Crude->Purification HPLC HPLC Analysis Crude->HPLC In-process Control Pure Pure Afatinib Purification->Pure Purification->LowYield Pure->HPLC Final Quality Control Troubleshooting_Logic Problem High Impurity 11 Level Cause1 Base-catalyzed Isomerization? Problem->Cause1 Cause2 Workup/Purification Isomerization? Problem->Cause2 Solution1a Optimize Base (e.g., DIPEA) Cause1->Solution1a Solution1b Control Temperature (0-25°C) Cause1->Solution1b Solution1c Minimize Reaction Time Cause1->Solution1c Solution2a Neutral pH Workup Cause2->Solution2a Solution2b Optimize Purification (Chromatography/Recrystallization) Cause2->Solution2b

References

Technical Support Center: Elucidation and Minimization of Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and minimizing the formation of Afatinib impurity 11. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a degradation product of the tyrosine kinase inhibitor, Afatinib. Its chemical name is (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide. The presence of impurities in a drug substance can impact its quality, safety, and efficacy. Regulatory bodies require strict control over impurity levels, making it crucial to understand and minimize their formation during drug development and storage.

Q2: What is the proposed degradation pathway for the formation of this compound?

The formation of this compound is hypothesized to occur primarily through the N-dealkylation of the dimethylamino group on the butenamide side chain of the Afatinib molecule. This degradation can be triggered by various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[1][2]

Q3: Under which conditions is the formation of this compound most likely to occur?

Forced degradation studies have shown that Afatinib is unstable under a range of stress conditions.[1][2] Specifically, alkaline and oxidative conditions have been reported to cause significant degradation of Afatinib, potentially leading to the formation of various impurities, including impurity 11.[2] Researchers should pay close attention to pH, exposure to light, and the presence of oxidizing agents during synthesis, formulation, and storage.

Q4: What analytical techniques are recommended for the detection and quantification of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques for separating, identifying, and quantifying Afatinib and its impurities.[3][4][5][6] Specifically, a stability-indicating HPLC or UPLC method should be developed and validated to ensure that impurity 11 can be resolved from the parent drug and other potential degradation products.[6]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of impurity 11 are detected in my Afatinib sample.

  • Possible Cause 1: Inappropriate pH during processing or storage.

    • Troubleshooting Step: Review the pH of all solutions used in the final synthesis and purification steps. Afatinib is known to be labile in alkaline conditions.[2] Ensure that the pH is maintained in a neutral to slightly acidic range.

  • Possible Cause 2: Exposure to oxidative conditions.

    • Troubleshooting Step: Evaluate the potential for exposure to oxidizing agents or atmospheric oxygen, especially at elevated temperatures. Consider using antioxidants in the formulation or purging reaction vessels and storage containers with an inert gas like nitrogen.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect the drug substance and its formulations from light at all stages of manufacturing and storage. Use amber-colored glassware or light-resistant containers.[2]

Issue 2: My analytical method is not adequately separating Afatinib from impurity 11.

  • Possible Cause 1: Suboptimal chromatographic conditions.

    • Troubleshooting Step: Re-evaluate and optimize the HPLC/UPLC method parameters. This includes the stationary phase (column chemistry), mobile phase composition (organic solvent, buffer, pH), flow rate, and column temperature. A gradient elution is often more effective than isocratic elution for separating closely related impurities.[1][2]

  • Possible Cause 2: Co-elution with another impurity.

    • Troubleshooting Step: Utilize a mass spectrometer (LC-MS) to confirm the identity of the peaks and ensure that the peak attributed to impurity 11 is not a composite of multiple compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of Afatinib

This protocol outlines the conditions for stress testing of Afatinib to investigate the formation of impurity 11.

1. Sample Preparation:

  • Prepare a stock solution of Afatinib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.[3]
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.[3]
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]
  • Thermal Degradation: Expose the solid drug substance to a dry heat of 105°C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.
  • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for Afatinib and Impurity 11

1. Chromatographic System:

  • HPLC System: A gradient HPLC system with a UV detector.
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.[4]
  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Prepare a standard solution of Afatinib and a reference standard of impurity 11 in the mobile phase.
  • Prepare the test sample solution by dissolving the Afatinib drug substance in the mobile phase to a known concentration.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables summarize the expected outcomes from forced degradation studies. The actual percentage of impurity 11 may vary depending on the specific experimental conditions.

Table 1: Summary of Afatinib Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureExpected Afatinib Degradation (%)
Acid Hydrolysis0.1 N HCl2 hours80°CModerate
Base Hydrolysis0.1 N NaOH2 hours80°CSignificant
Oxidation3% H₂O₂24 hoursRoom TempSignificant
ThermalDry Heat24 hours105°CLow to Moderate
PhotolyticUV/Fluorescent Light7 daysRoom TempModerate

Table 2: Quantitative Analysis of Impurity 11 Formation

Stress ConditionImpurity 11 (% of Total Degradants)
Acid HydrolysisData to be determined experimentally
Base HydrolysisData to be determined experimentally
OxidationData to be determined experimentally
ThermalData to be determined experimentally
PhotolyticData to be determined experimentally

Visualizations

Afatinib Degradation Pathway to Impurity 11 Afatinib Afatinib (C24H25ClFN5O3) Impurity11 Impurity 11 (C22H20ClFN4O3) Afatinib->Impurity11 N-dealkylation (Hydrolysis/Oxidation) Dimethylamine Dimethylamine ((CH3)2NH) Afatinib->Dimethylamine N-dealkylation (Hydrolysis/Oxidation)

Caption: Proposed degradation pathway of Afatinib to Impurity 11.

Experimental Workflow for Impurity 11 Analysis cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis SamplePrep Sample Preparation (Neutralization/Dilution) Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidation Oxidation->SamplePrep Thermal Thermal Thermal->SamplePrep Photo Photolysis Photo->SamplePrep HPLC HPLC/UPLC-UV/MS Analysis SamplePrep->HPLC Quant Quantification of Impurity 11 HPLC->Quant Afatinib_Sample Afatinib Drug Substance Afatinib_Sample->Acid Afatinib_Sample->Base Afatinib_Sample->Oxidation Afatinib_Sample->Thermal Afatinib_Sample->Photo

Caption: Workflow for forced degradation and analysis of Impurity 11.

Troubleshooting Logic for High Impurity 11 Start High Impurity 11 Detected Check_pH Review pH of process and storage conditions Start->Check_pH Check_Oxidation Assess for exposure to oxidizing agents Start->Check_Oxidation Check_Light Evaluate light exposure Start->Check_Light Action_pH Control pH to neutral/slightly acidic Check_pH->Action_pH Action_Oxidation Implement inert atmosphere /use antioxidants Check_Oxidation->Action_Oxidation Action_Light Use light-resistant containers Check_Light->Action_Light End Impurity 11 Minimized Action_pH->End Action_Oxidation->End Action_Light->End

Caption: Troubleshooting flowchart for elevated levels of Impurity 11.

References

Mass spectral fragmentation pattern analysis of Afatinib impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectral fragmentation pattern analysis of Afatinib and its process impurity, Afatinib Impurity 11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Afatinib?

A1: this compound is a process-related impurity in the synthesis of Afatinib. Its chemical structure is closely related to the parent drug. The key structural difference lies in the side chain attached to the quinazoline core. While Afatinib possesses a 4-(dimethylamino)but-2-enamide side chain, Impurity 11 has a but-3-enamide side chain, lacking the dimethylamino group and featuring a terminal double bond.

Q2: What are the expected precursor ions ([M+H]⁺) for Afatinib and this compound in positive ion mode mass spectrometry?

A2: Based on their molecular weights, the expected protonated precursor ions are:

  • Afatinib: m/z 486.2

  • This compound: m/z 443.1

Q3: What are the common challenges encountered during the LC-MS/MS analysis of Afatinib and its impurities?

A3: Researchers may encounter several challenges, including:

  • Co-elution of isomers: Structural isomers of impurities may co-elute with the main drug or other impurities, making differentiation difficult without high-resolution mass spectrometry and specific fragmentation patterns.

  • In-source fragmentation: The labile nature of the side chains can lead to fragmentation within the ion source, complicating the interpretation of the mass spectra.

  • Matrix effects: When analyzing biological samples, endogenous components can suppress or enhance the ionization of the analytes, affecting quantification.

  • Low abundance of impurities: Impurities are often present at very low concentrations, requiring highly sensitive instrumentation and optimized methods for detection and characterization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or no signal for this compound Low concentration of the impurity in the sample.Use a more concentrated sample or a more sensitive mass spectrometer. Optimize the injection volume.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for protonation (e.g., acidic conditions with formic acid).
Unstable or irreproducible signal Fluctuations in the LC system (e.g., pump, injector).Perform system suitability tests. Check for leaks and ensure proper pump performance.
Matrix effects from the sample.Improve sample preparation to remove interfering substances. Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Unexpected fragment ions observed In-source fragmentation.Reduce the cone voltage or fragmentor voltage in the ion source.
Presence of other co-eluting impurities.Optimize the chromatographic separation to resolve the different components. Use a longer column or a different stationary phase.
Difficulty in distinguishing Afatinib from Impurity 11 Similar retention times and some shared fragment ions.Focus on unique fragment ions for each compound. For Impurity 11, monitor for the loss of the but-3-enamide side chain. For Afatinib, monitor for fragments containing the dimethylamino group.

Mass Spectral Fragmentation Data

The following table summarizes the key mass spectral data for Afatinib and the proposed data for this compound, based on common fragmentation pathways for this class of compounds.

Compound Precursor Ion [M+H]⁺ (m/z) Major Product Ions (m/z) Proposed Neutral Loss/Fragment Structure
Afatinib 486.2371.1Loss of the 4-(dimethylamino)but-2-enamide side chain
115.1[C₆H₁₂N₂O]⁺ fragment from the side chain
71.1[C₄H₉N]⁺ fragment from the side chain
This compound 443.1371.1Loss of the but-3-enamide side chain
72.0[C₄H₆NO]⁺ fragment from the side chain

Experimental Protocols

A general experimental protocol for the analysis of Afatinib and its impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This should be optimized based on the specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing Afatinib and its impurities in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a concentration within the linear range of the instrument.

  • For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary to remove matrix interferences.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Product ion scan to identify fragmentation patterns and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each precursor-product ion transition to achieve the most stable and intense signal.

Visualizations

Proposed Fragmentation Pathway of this compound

G cluster_0 This compound cluster_1 Fragmentation parent This compound [C22H21ClFN4O3]+ m/z 443.1 frag1 Fragment 1 [C18H15ClFN4O2]+ m/z 371.1 parent->frag1 Loss of but-3-enamide (C4H5NO) frag2 Fragment 2 [C4H6NO]+ m/z 72.0 parent->frag2 Cleavage of side chain

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Troubleshooting Workflow for Poor Signal Intensity

G start Poor Signal for This compound check_conc Is the sample concentration sufficient? start->check_conc increase_conc Increase sample concentration or injection volume check_conc->increase_conc No check_ionization Are ionization parameters optimized? check_conc->check_ionization Yes increase_conc->check_ionization optimize_source Optimize ESI source (voltage, gas, temp) check_ionization->optimize_source No check_matrix Is there evidence of matrix effects? check_ionization->check_matrix Yes optimize_source->check_matrix improve_cleanup Improve sample cleanup (e.g., SPE) check_matrix->improve_cleanup Yes end Signal Improved check_matrix->end No use_is Use isotopically labeled internal standard improve_cleanup->use_is use_is->end

Caption: A logical workflow for troubleshooting low signal intensity.

Technical Support Center: Troubleshooting Low Sensitivity in LC-MS Analysis of Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low sensitivity in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Afatinib impurity 11. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common issues leading to poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when experiencing low sensitivity for this compound?

A1: Start with the most straightforward potential issues. First, verify the correct LC-MS method is loaded, including the specific m/z transitions for your impurity.[1] Ensure all instrument parameters, such as gas flows, temperatures, and voltages, are set as expected.[1] Check the physical setup, including the mobile phase levels, column installation, and for any visible leaks in the system.[1] It is also crucial to confirm that freshly prepared, high-purity solvents and mobile phases are being used, as contaminants can significantly increase background noise and suppress the signal.[2][3]

Q2: Could the issue be with the mass spectrometer settings?

A2: Absolutely. The ion source parameters are critical for achieving optimal sensitivity.[2] Ensure the MS is tuned and calibrated. Direct infusion of a standard solution of this compound (if available) or a compound with similar characteristics can help verify the mass spectrometer's performance independently of the LC system.[4] Key parameters to optimize include capillary voltage, nebulizer gas pressure, desolvation temperature, and cone voltage.[5][6][7] Incorrect settings can lead to inefficient ionization or ion fragmentation.[3][6]

Q3: How does the mobile phase composition affect sensitivity?

A3: The mobile phase significantly influences analyte ionization.[2] For basic compounds like Afatinib, positive ionization mode is typically more efficient.[2] The use of additives like formic acid or ammonium acetate can enhance protonation and improve signal intensity in positive mode.[6] Conversely, using non-volatile buffers such as phosphates can cause ion suppression and contaminate the MS source.[8] The organic solvent content also plays a role; a higher percentage of organic solvent can improve desolvation and ionization efficiency.[6]

Q4: Can my sample preparation method be the cause of low sensitivity?

A4: Yes, sample preparation is a crucial step. Complex sample matrices can introduce interfering compounds that co-elute with your analyte, causing ion suppression.[4][9] Consider if your sample cleanup is adequate. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove matrix components. Also, ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase to prevent precipitation.[4]

Troubleshooting Guide

Problem: Low or no signal for this compound

This guide provides a systematic approach to identifying and resolving the root cause of low sensitivity.

Step 1: Initial System and Method Verification

  • Question: Are the fundamental system parameters and method settings correct?

  • Action:

    • Confirm the correct LC and MS methods are loaded.

    • Verify the m/z transitions for this compound are accurately entered in the acquisition method.[1]

    • Check the mobile phase composition and ensure the solvent lines are correctly placed in the appropriate bottles.

    • Ensure all system components (pumps, autosampler, column oven, mass spectrometer) are powered on and appear ready.

    • Look for any error messages on the instrument control software.

Step 2: Mass Spectrometer Performance Check

  • Question: Is the mass spectrometer functioning correctly and is the ion source optimized?

  • Action:

    • Perform a system tune and calibration according to the manufacturer's recommendations.

    • Prepare a standard solution of this compound (if available) or a similar compound.

    • Directly infuse the standard solution into the mass spectrometer, bypassing the LC system.[4]

    • If the signal is strong during infusion, the issue likely lies with the LC system or the interplay between the LC and MS.

    • If the signal is weak during infusion, optimize the ion source parameters.

Experimental Protocol: Ion Source Optimization

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of the analyte in a solvent mixture that mimics the mobile phase composition at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Use a syringe pump to deliver the standard solution directly to the MS source at a low flow rate (e.g., 10 µL/min).

  • Optimize Parameters: While monitoring the analyte's signal, systematically adjust the following parameters to maximize intensity:

    • Capillary Voltage: Adjust in small increments (e.g., 0.2 kV). Typical ranges are 3-5 kV for positive mode.[6]

    • Nebulizer Gas Pressure: Optimize to ensure a fine, stable spray.[6]

    • Drying Gas Flow and Temperature: Increase temperature and flow to improve desolvation, but avoid excessive settings that could cause thermal degradation.[7]

    • Cone Voltage (or equivalent): Optimize to maximize the parent ion signal and minimize fragmentation.[5]

  • Record Optimal Settings: Note the parameter values that provide the best signal-to-noise ratio.

Step 3: Liquid Chromatography and Column Integrity

  • Question: Is the LC system delivering the sample to the MS correctly and is the column performing as expected?

  • Action:

    • Check for leaks in the LC flow path, especially at fittings.

    • Verify the pump is delivering the correct flow rate and that the pressure is stable and within the expected range for the method.[1]

    • Inspect the column for signs of contamination or blockage. If the backpressure is unusually high, try flushing the column or replacing it.[4]

    • Consider the possibility of the analyte being strongly retained or not eluting from the column.

Step 4: Mobile Phase and Sample Considerations

  • Question: Are the mobile phase and sample preparation contributing to the low signal?

  • Action:

    • Prepare fresh mobile phases using LC-MS grade solvents and additives.[3][4] Contaminants in lower-grade solvents can significantly increase background noise.[2]

    • Ensure the pH of the mobile phase is appropriate for the analyte. For basic compounds like Afatinib and its impurities, a low pH mobile phase (e.g., using formic acid) will promote protonation and enhance the signal in positive ion mode.

    • Evaluate your sample diluent. The sample should be dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to ensure good peak shape.[4]

    • If analyzing a complex matrix, consider matrix effects. Ion suppression can occur when co-eluting matrix components compete with the analyte for ionization.[3][9]

Experimental Protocol: Investigating Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte standard in a clean solvent.

    • Set B (Pre-extraction Spike): Blank matrix spiked with the analyte before the extraction process.

    • Set C (Post-extraction Spike): Blank matrix extract spiked with the analyte after the extraction process.

  • Analyze and Compare: Analyze all three sets by LC-MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • A value significantly less than 100% indicates ion suppression.

    • A value significantly greater than 100% indicates ion enhancement.

  • Evaluate Recovery:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • This helps determine the efficiency of your sample extraction method.

Data Summary for Troubleshooting

Use the following table to log your experimental parameters and results during troubleshooting. This will help in systematically identifying the source of the low sensitivity.

Experiment/ParameterSetting 1Setting 2Setting 3Peak Area/Signal IntensityObservations
MS Capillary Voltage (kV)
MS Nebulizer Pressure (psi)
MS Drying Gas Temp (°C)
MS Cone Voltage (V)
Mobile Phase Additive
Column Type/Age
Sample Preparation Method

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low sensitivity in your LC-MS analysis.

TroubleshootingWorkflow start Low Sensitivity Observed check_method Verify LC-MS Method and System Status start->check_method check_ms Check MS Performance (Tune, Calibrate, Infuse) check_method->check_ms ms_ok Signal OK in Infusion? check_ms->ms_ok check_lc Evaluate LC System (Leaks, Pressure, Column) lc_ok LC Pressure & System Checks OK? check_lc->lc_ok check_mobile_phase Assess Mobile Phase & Sample Prep mobile_phase_ok Fresh Solvents & Proper Sample Prep? check_mobile_phase->mobile_phase_ok ms_ok->check_lc Yes optimize_source Optimize Ion Source Parameters ms_ok->optimize_source No lc_ok->check_mobile_phase Yes investigate_lc Investigate LC Components (Column, Pump, Autosampler) lc_ok->investigate_lc No investigate_sample Investigate Matrix Effects & Sample Solubility mobile_phase_ok->investigate_sample No resolved Problem Resolved mobile_phase_ok->resolved Yes optimize_source->resolved investigate_lc->resolved investigate_sample->resolved

A logical workflow for troubleshooting low sensitivity in LC-MS analysis.

References

Overcoming matrix effects in bioanalytical methods for Afatinib impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalytical method development for Afatinib impurity 11.

Frequently Asked Questions (FAQs) about Matrix Effects

Q1: What are matrix effects in bioanalytical methods?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the biological sample matrix.[1] This interference can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the analytical method.[1] Endogenous components such as phospholipids, proteins, and salts, or exogenous substances like anticoagulants and dosing vehicles can cause these effects.[2]

Q2: Why are matrix effects a significant issue in LC-MS/MS bioanalysis?

A2: Matrix effects can compromise the quality and reliability of bioanalytical data by impacting the precision and accuracy of the method.[3] This can lead to erroneous results in pharmacokinetic and toxicokinetic studies.[1][2] Regulatory agencies require the assessment and mitigation of matrix effects as part of bioanalytical method validation to ensure data integrity.

Q3: How can I identify if my assay is suffering from matrix effects?

A3: Matrix effects can be assessed both qualitatively and quantitatively.[2] A common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention time of the analyte. Quantitative assessment is typically done by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

Troubleshooting Guide for this compound Bioanalysis

Q1: I am observing low recovery and high variability for this compound in plasma samples. What is the likely cause?

A1: This is a classic sign of significant matrix effects, likely ion suppression. Components of the plasma matrix are co-eluting with your analyte and interfering with its ionization in the MS source. It could also be due to inefficient extraction of the analyte from the plasma proteins.

Q2: What is the first step I should take to troubleshoot this issue?

A2: The first step is to optimize your sample preparation method to remove as many interfering matrix components as possible. A simple protein precipitation may not be sufficient. Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Q3: Can you provide a starting point for developing an LLE or SPE method for this compound?

A3: Yes, detailed protocols for various extraction methods are provided in the "Experimental Protocols" section below. For Afatinib and its related compounds, a salting-out assisted liquid-liquid extraction (SALLE) has been shown to be effective.[5]

Q4: My signal-to-noise ratio for this compound is poor. How can I improve it?

A4: A poor signal-to-noise ratio can be due to ion suppression or a low concentration of the analyte. To address this, you can:

  • Improve sample cleanup: Use a more rigorous extraction method like SPE.

  • Optimize chromatographic conditions: Modify the mobile phase composition or gradient to better separate the analyte from matrix components.

  • Adjust MS parameters: Optimize the ionization source parameters (e.g., spray voltage, gas flows) for your specific analyte.

Q5: I am still observing matrix effects even after optimizing sample preparation and chromatography. What other strategies can I employ?

A5: If matrix effects cannot be eliminated, they must be compensated for. The most effective way to do this is by using a stable isotope-labeled internal standard (SIL-IS) of this compound.[6][7] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly track the matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
  • To 100 µL of plasma sample, add the internal standard.

  • Add 400 µL of acetonitrile and vortex for 30 seconds.

  • Add approximately 50 mg of magnesium chloride and vortex for another 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the solvent and reconstitute as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Afatinib Bioanalysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 80-95%85-100%>90%
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateLow
Cost LowLow-ModerateHigh

Note: These are typical values for small molecules in plasma and may vary for this compound.

Table 2: Suggested Starting LC-MS/MS Parameters for this compound

ParameterRecommended Setting
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition To be determined by infusing a standard of this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition LC_MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_matrix_effects Start Poor Recovery / High Variability? Optimize_SamplePrep Optimize Sample Preparation (LLE or SPE) Start->Optimize_SamplePrep Yes No_Issue No Significant Issue Start->No_Issue No Check_Chromatography Issue Resolved? Optimize_SamplePrep->Check_Chromatography Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_Chromatography->Optimize_Chroma No End Method Optimized Check_Chromatography->End Yes Check_Again Issue Resolved? Optimize_Chroma->Check_Again Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Check_Again->Use_SIL_IS No Check_Again->End Yes Use_SIL_IS->End

Caption: A decision tree for troubleshooting matrix effects in bioanalytical methods.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating Assay Methods for Afatinib and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating assay methods for the analysis of Afatinib, a potent tyrosine kinase inhibitor, and its degradation products. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid in the selection and implementation of the most suitable analytical strategy for quality control and stability studies.

Comparison of HPLC and UPLC Methods for Afatinib Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the determination of Afatinib and its impurities. The following tables summarize the key performance parameters of various published methods, providing a clear comparison of their linearity, sensitivity, accuracy, and precision.

Table 1: Comparison of Chromatographic Conditions and Performance Data for Stability-Indicating HPLC and UPLC Methods for Afatinib
ParameterMethod 1 (HPLC)Method 2 (UPLC)[1]Method 3 (Chiral HPLC)[2]Method 4 (RP-HPLC)[3][4]Method 5 (RP-HPLC)[5]
Column Agilent Eclipse plus C18 (150 × 4.6 mm, 5 μ)[6][7]Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)[1]CHIRALPAK-IE (250 X 4.6mm X 5µ)[2]X-Terra RP-8 (250x4.6 mm, 5µm)[3][4]Not Specified
Mobile Phase Gradient elution with 10 mM Ammonium acetate buffer (pH 6.7) and Acetonitrile[6][7]Gradient elution with 0.1% v/v formic acid in water and acetonitrile[1]Isocratic elution with MeOH: MTBE: DEA (80:20:0.1; v/v)[2]Gradient elution with Potassium dihydrogen orthophosphate buffer (pH 3.0) and Acetonitrile:Methanol (70:30 v/v)[3][4]Not Specified
Flow Rate Not Specified0.4 mL/min[1]0.7 mL/min[2]1.0 mL/min[3][4]Not Specified
Detection Wavelength Not Specified258 nm[1]254 nm[2]258 nm[3][4]256 nm[5]
Linearity Range Not Specified0.12 to 0.36 mg/mL[3]LOQ (0.03%) to 150% of sample concentration[2]0.12 to 0.36 mg/mL[4]10–50 µg/mL[5]
Correlation Coefficient (r²) Not Specified0.998[3]0.998[2]0.998[4]> 0.999[5]
LOD Not Specified0.06 µg/mL[3]0.00005 mg/mL[2]0.06 µg/mL[4]Not Specified
LOQ Not Specified0.06 µg/mL[3]0.00015 mg/mL[2]0.06 µg/mL[4]Not Specified
Accuracy (% Recovery) Not Specified99.70% to 100.26%[3]95.65% to 100.73% for R-isomer[2]99.70% to 100.26%[4]99.48%[5]
Precision (%RSD) Not Specified< 0.147 (Inter and Intraday)[3]Not Specified< 0.147 (Inter and Intraday)[4]< 2%[5]

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Afatinib has been subjected to various stress conditions, including acid, base, neutral hydrolysis, oxidation, thermal, and photolytic stress, to induce degradation and identify potential degradation products.[6][7]

Table 2: Summary of Forced Degradation Conditions and Observed Degradation
Stress ConditionMethod 1 (Chavan et al.)[6][7]Method 2 (Ivaturi et al.)[1]
Acid Hydrolysis UnstableNot specified
Base Hydrolysis UnstableSignificant degradation
Neutral Hydrolysis UnstableNot specified
Oxidative Degradation UnstableSignificant degradation
Thermal Degradation UnstableStable
Photolytic Degradation UnstableStable
Number of Degradation Products Identified 11[6][7]5 known impurities and other degradants[1]

Experimental Protocols

Forced Degradation Study Protocol (General)

A generalized protocol for forced degradation studies of Afatinib involves the following steps:

  • Preparation of Stock Solution: A stock solution of Afatinib is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C) for a specified duration.

    • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C) for a specified duration.

    • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified duration.

    • Thermal Degradation: The solid drug or its solution is exposed to high temperatures (e.g., 60-100°C) for a defined period.

    • Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) or sunlight for a specific duration.

  • Neutralization and Dilution: After exposure to the stress condition, the solutions are neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for analysis.

  • Analysis: The stressed samples are analyzed by the developed stability-indicating method to separate the drug from its degradation products.

Chromatographic Method Validation Protocol (as per ICH Q2(R1) Guidelines)

The validation of a stability-indicating assay method for Afatinib typically includes the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and analysis of blank and placebo samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Afatinib's Mechanism of Action and Degradation Pathway

Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[8][9] By covalently binding to the kinase domains of these receptors, Afatinib blocks downstream signaling pathways involved in cell proliferation and survival.[8][9]

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS HER4 HER4 (ErbB4) Afatinib Afatinib Afatinib->EGFR Inactivates Afatinib->HER2 Afatinib->HER4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Afatinib's mechanism of action on the ErbB signaling pathway.

The degradation of Afatinib under various stress conditions leads to the formation of several impurities. While a comprehensive degradation pathway is still under investigation, studies have identified key degradation products. For instance, under hydrolytic and oxidative stress, modifications to the quinazoline core and the side chain have been observed.

Afatinib_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow Afatinib Afatinib Drug Substance Acid Acid Hydrolysis Afatinib->Acid Base Base Hydrolysis Afatinib->Base Oxidation Oxidation Afatinib->Oxidation Thermal Thermal Afatinib->Thermal Photo Photolysis Afatinib->Photo Degradation_Products Degradation Products (Impurities) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products HPLC_UPLC Stability-Indicating HPLC/UPLC Method Method_Validation Method Validation (ICH Guidelines) HPLC_UPLC->Method_Validation LC_MS LC-MS/MS for Identification NMR NMR for Structure Elucidation LC_MS->NMR Degradation_Products->HPLC_UPLC Degradation_Products->LC_MS

Caption: Experimental workflow for Afatinib degradation studies.

Alternative Analytical Methods

While HPLC and UPLC are the primary methods for stability-indicating assays of Afatinib, other techniques have also been reported for its quantification in various matrices:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is particularly useful for the quantification of Afatinib in biological matrices like plasma and for the identification and characterization of unknown impurities and degradation products.[2]

  • Spectrophotometric Methods: UV-Visible spectrophotometry offers a simpler and more cost-effective approach for the quantification of Afatinib in bulk and pharmaceutical dosage forms, although it may lack the specificity required for stability-indicating assays where multiple components are present.[10]

Conclusion

The selection of a suitable stability-indicating assay method for Afatinib and its impurities is critical for ensuring the quality, safety, and efficacy of the drug product. This guide provides a comparative overview of validated HPLC and UPLC methods, highlighting their performance characteristics and the experimental conditions employed. The choice of method will depend on the specific requirements of the analysis, including the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk drug and finished products, a validated RP-HPLC or UPLC method is generally sufficient. For the identification of unknown degradation products and for bioanalytical applications, the use of LC-MS/MS is recommended.

References

A Comparative Analysis of Afatinib Degradation Products for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the degradation products of Afatinib, a potent irreversible inhibitor of the ErbB family of receptors used in the treatment of non-small cell lung cancer (NSCLC). Understanding the profile of these degradation products is critical for ensuring drug quality, safety, and efficacy. This document summarizes key experimental data, details analytical methodologies, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

Forced degradation studies on Afatinib have revealed its susceptibility to degradation under various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, and photolysis.[1][2] These studies have led to the identification and characterization of multiple degradation products (DPs). Notably, two major degradation products, DP2 and DP3, have been isolated and their anticancer potential has been evaluated, showing reduced activity compared to the parent drug, Afatinib.[1][2] Furthermore, in silico toxicity studies suggest that while most degradation products have a favorable safety profile, a minority may possess higher toxicity.[1]

Comparative Data on Afatinib and its Degradation Products

The following tables summarize the quantitative data gathered from forced degradation studies, providing a direct comparison of Afatinib and its characterized degradation products.

Table 1: In Vitro Anticancer Activity of Afatinib and Major Degradation Products

CompoundIC50 (µM) against A549 NSCLC cell line[1][2]
Afatinib15.02 ± 1.49
DP225.00 ± 1.26
DP332.56 ± 0.11

Table 2: Summary of Identified Afatinib Degradation Products and In Silico Toxicity

Degradation ProductFormation ConditionsIn Silico Predicted Toxicity (ProTox-II)[1]
DP1 - DP11 Hydrolytic (acid, base, neutral), oxidative, thermal, photolyticNine DPs predicted to have less toxicity than Afatinib.
(Unnamed)Hydrolytic (acid, base, neutral), oxidative, thermal, photolyticTwo DPs predicted to have higher toxicity than Afatinib.
AFA-DP1, AFA-DP2 Acid HydrolysisData not available
AFA-DP3 Base HydrolysisData not available
AFA-DP4 Peroxide Mediated OxidationData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used in the cited studies.

Forced Degradation (Stress Testing) Protocol

Afatinib was subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines to induce degradation.[1]

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 12 hours.

  • Neutral Hydrolysis: Water at 80°C for 48 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 72 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for 7 days.

Analytical Method for Separation and Quantification

A validated stability-indicating HPLC method was developed for the separation of Afatinib and its degradation products.[1][2]

  • Chromatographic System: Agilent HPLC system.

  • Column: Agilent Eclipse plus C18 (150 × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Gradient elution with 10 mM ammonium acetate buffer (pH 6.7) and an organic modifier.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a specified wavelength.

  • Injection Volume: 20 µL.

Structural Characterization

The structures of the degradation products were elucidated using advanced analytical techniques.

  • LC-Q-TOF/MS/MS: A liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer was used for the characterization of all 11 unknown degradation products.[1][2]

  • Preparative HPLC: Two major degradation products (DP2 and DP3) were isolated from the reaction mixtures using preparative high-performance liquid chromatography.[1][2]

  • NMR Spectroscopy: The exact structures of the isolated DP2 and DP3 were confirmed by ¹H and ¹³C NMR experiments.[1][2]

In Vitro Anticancer Activity Assay

The cytotoxic potential of Afatinib and its isolated degradation products was evaluated using a standard cell viability assay.

  • Cell Line: A549 non-small cell lung cancer cell line.[1][2]

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: A549 cells were treated with various concentrations of Afatinib, DP2, and DP3 for a specified duration. The cell viability was then determined by measuring the absorbance of the formazan product.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[1][2]

In Silico Toxicity Prediction

The potential toxicity of Afatinib and its degradation products was assessed using computational methods.

  • Software: ProTox-II software was employed for the in silico toxicity prediction.[1]

  • Methodology: The software predicts various toxicity endpoints, such as oral toxicity, based on the chemical structure of the compounds.

Visualizations

The following diagrams illustrate the key biological pathway targeted by Afatinib and a generalized workflow for the analysis of its degradation products.

Afatinib_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand (e.g., EGF) ErbB ErbB Receptors (EGFR, HER2, HER4) Ligand->ErbB Dimerization Dimerization & Autophosphorylation ErbB->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Ras_ERK Ras/ERK Pathway Dimerization->Ras_ERK STAT STAT Pathway Dimerization->STAT Afatinib Afatinib Afatinib->ErbB Irreversible Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation Ras_ERK->Proliferation STAT->Proliferation

Caption: Afatinib's mechanism of action via irreversible inhibition of ErbB receptor signaling.

Experimental_Workflow Start Afatinib Drug Substance Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Method Forced_Degradation->HPLC_Analysis DP_Characterization Degradation Product Characterization HPLC_Analysis->DP_Characterization LC_MS LC-Q-TOF/MS/MS DP_Characterization->LC_MS Prep_HPLC_NMR Preparative HPLC & NMR DP_Characterization->Prep_HPLC_NMR Comparative_Analysis Comparative Analysis LC_MS->Comparative_Analysis Prep_HPLC_NMR->Comparative_Analysis In_Vitro_Activity In Vitro Anticancer Activity Comparative_Analysis->In_Vitro_Activity In_Silico_Toxicity In Silico Toxicity Prediction Comparative_Analysis->In_Silico_Toxicity

Caption: Workflow for the analysis and comparison of Afatinib degradation products.

References

A Guide to Cross-Validation of Analytical Methods for Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantification of Afatinib impurity 11, a critical step in ensuring data integrity and consistency throughout the drug development lifecycle. Cross-validation is essential when two or more analytical methods are used to analyze the same sample, for instance, after a method transfer between laboratories or when a new method is introduced. This process verifies that the different methods provide equivalent results, ensuring the reliability of data supporting product quality and safety.

This document outlines the key experimental protocols for two distinct chromatographic methods—a High-Performance Liquid Chromatography (HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method—and presents their reported performance data. This information serves as a baseline for establishing acceptance criteria for a cross-validation study.

Understanding the Cross-Validation Workflow

The primary goal of cross-validation is to demonstrate the equivalency of two analytical procedures. This is typically achieved by analyzing a statistically relevant number of samples of the same batch of Afatinib, spiked with a known concentration of impurity 11, using both methods. The results are then statistically compared to determine if they are equivalent within predefined acceptance criteria.

Below is a graphical representation of a typical cross-validation workflow.

cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Sample Select Batch of Afatinib Spike Spike with this compound (at a relevant concentration, e.g., reporting threshold) Sample->Spike Aliquots Prepare Homogeneous Aliquots Spike->Aliquots MethodA Analyze Aliquots using Method A (e.g., HPLC) Collect Collect Data from Both Methods MethodA->Collect MethodB Analyze Aliquots using Method B (e.g., UPLC) MethodB->Collect Stats Perform Statistical Comparison (e.g., t-test, equivalence testing) Collect->Stats Compare Compare Results against Pre-defined Acceptance Criteria Stats->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion Aliquot1 Aliquot2 Aliquot3 Aliquot4 Aliquot5 Aliquot6 Aliquot7 Aliquot8 Aliquot8->MethodA Aliquot8->MethodB

Cross-validation workflow for analytical methods.

Comparison of Analytical Methods

The following table summarizes the experimental conditions and reported performance data for a validated HPLC and a validated UPLC method for the analysis of Afatinib and its impurities. These methods can be considered for the quantification of impurity 11 and subsequently cross-validated.

ParameterMethod A: High-Performance Liquid Chromatography (HPLC)Method B: Ultra-Performance Liquid Chromatography (UPLC)
Instrumentation High-Performance Liquid Chromatograph with UV detectorUltra-Performance Liquid Chromatograph with UV detector
Column X-Terra RP-8, 250 x 4.6 mm, 5 µmAcquity UPLC HSS PFP, 100 x 2.1 mm, 1.8 µm[1]
Mobile Phase A Aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0)0.1% v/v formic acid in Milli-Q water[1]
Mobile Phase B Acetonitrile:Methanol (70:30 v/v)Acetonitrile[1]
Elution Mode GradientGradient[1]
Flow Rate 1.0 mL/min0.4 mL/min[1]
Column Temperature Ambient30°C[1]
Detection Wavelength 258 nm258 nm[1]
Linearity Range 0.12 to 0.36 mg/mL (for Afatinib)Not specified for individual impurities, but method is linear
Accuracy (% Recovery) 99.70% to 100.26% (for Afatinib)96.9% to 101.8% (for impurities)[1]
Precision (%RSD) < 0.147 (for Afatinib)Not specified, but method is precise
Limit of Quantification (LOQ) 0.06 µg/mL (for Afatinib)0.02 ppm to 0.05 ppm (for impurities)[1]

Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

This method is a stability-indicating liquid chromatographic assay for the quantitative estimation of Afatinib.

  • Preparation of Mobile Phase A: Prepare an aqueous solution of potassium dihydrogen orthophosphate and adjust the pH to 3.0 with orthophosphoric acid.

  • Preparation of Mobile Phase B: Mix acetonitrile and methanol in a 70:30 ratio.

  • Chromatographic Conditions:

    • Column: X-Terra RP-8, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 258 nm

    • Elution: A gradient program should be developed to ensure adequate separation of impurity 11 from Afatinib and other potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the Afatinib sample in a suitable diluent to achieve a concentration within the linear range of the method.

Method B: Ultra-Performance Liquid Chromatography (UPLC)

This is a novel, rapid, stability-indicating UPLC method for the determination of Afatinib and its related substances.[1]

  • Preparation of Mobile Phase A: Add 1 mL of formic acid to 1000 mL of Milli-Q water.[1]

  • Preparation of Mobile Phase B: Use acetonitrile of UPLC grade.[1]

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS PFP, 100 x 2.1 mm, 1.8 µm[1]

    • Flow Rate: 0.4 mL/min[1]

    • Column Temperature: 30°C[1]

    • Detection: UV at 258 nm[1]

    • Elution: A gradient elution program should be utilized to achieve separation of all known impurities.[1]

  • Sample Preparation: Prepare the sample solution in a suitable diluent to fall within the validated range of the method.

Conclusion

The successful cross-validation of analytical methods for this compound is paramount for maintaining data consistency and ensuring regulatory compliance. This guide provides the necessary framework, including example methodologies and a clear workflow, to assist researchers and scientists in designing and executing a robust cross-validation study. The presented HPLC and UPLC methods, with their respective performance data, offer a solid starting point for comparison. It is crucial to establish a comprehensive validation protocol with pre-defined acceptance criteria before initiating the cross-validation to ensure a scientifically sound and unbiased comparison of the analytical procedures.

References

Navigating Genotoxicity Assessment: A Comparative Guide for Afatinib Impurity 11

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development, ensuring the safety of drug substances is paramount. This includes a thorough evaluation of any impurities that may arise during the manufacturing process. This guide provides a comprehensive comparison of the methodologies used for the genotoxicity assessment of pharmaceutical impurities, using Afatinib impurity 11 as a case study. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard workflow and data interpretation in line with international regulatory guidelines.

Afatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, is a cornerstone in the treatment of specific types of non-small cell lung cancer. The control of impurities within the active pharmaceutical ingredient (API) is a critical aspect of its quality control. This compound, with the chemical name (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-3-enamide, requires a systematic evaluation of its potential to cause genetic damage.

While specific experimental data for this compound is not publicly available, this guide outlines the standard, regulatory-accepted approach for such an assessment, primarily following the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2]

The Genotoxicity Assessment Workflow

The assessment of genotoxic potential follows a stepwise approach, beginning with computational predictions and progressing to in vitro and, if necessary, in vivo experimental assays. This tiered strategy is designed to efficiently identify and characterize the genotoxic risk of an impurity.

Genotoxicity Assessment Workflow cluster_0 Step 1: In Silico Assessment cluster_1 Step 2: In Vitro Testing cluster_2 Step 3: Follow-up Testing (if required) cluster_3 Risk Characterization & Control InSilico In Silico (Q)SAR Analysis (Expert Rule-Based & Statistical) Ames Bacterial Reverse Mutation Assay (Ames Test) OECD 471 InSilico->Ames Prediction of mutagenicity InVitro_MN In Vitro Micronucleus Assay OECD 487 Ames->InVitro_MN Positive or equivocal result Risk Classification and Control Strategy (e.g., TTC, compound-specific limit) Ames->Risk Negative result InVivo_MN In Vivo Micronucleus Assay OECD 474 InVitro_MN->InVivo_MN Positive or equivocal result InVitro_MN->Risk Negative result InVivo_MN->Risk Data for risk assessment

Figure 1: Stepwise workflow for genotoxicity assessment of pharmaceutical impurities.

In Silico Assessment: The First Tier

The initial step in evaluating a new impurity like this compound is the use of in silico, or computational, toxicology models.[3][4] The ICH M7 guideline recommends a two-pronged approach using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[5][6]

  • Expert Rule-Based Systems: These systems, such as Derek Nexus, contain a knowledge base of structural alerts known to be associated with mutagenicity.[6] The system analyzes the chemical structure of this compound for these alerts.

  • Statistical-Based Systems: Programs like Sarah Nexus or Leadscope use statistical models built from large datasets of experimental results to predict the probability of a compound being mutagenic.[6][7]

Data Presentation:

The results of an in silico analysis are typically presented in a report that includes the predictions from both types of models, any identified structural alerts, and an overall assessment of the predicted mutagenic potential.

In Vitro Experimental Testing: A Comparative Overview

Should the in silico analysis raise concerns, or as a default confirmatory step, in vitro experimental testing is performed. The bacterial reverse mutation assay, or Ames test, is the foundational assay in this tier.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[8]

Experimental Protocol (based on OECD Guideline 471):

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, each sensitive to different types of mutagens.[8][9]

  • Procedure: The bacterial strains, which are modified to be unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli), are exposed to varying concentrations of this compound. The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can produce the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[9]

  • Controls:

    • Negative Control: The vehicle (solvent) used to dissolve the test substance.

    • Positive Controls: Known mutagens are used to ensure the test system is working correctly. Examples include 2-nitrofluorene for TA98 and sodium azide for TA1535 without S9 activation, and 2-aminoanthracene for all strains with S9 activation.[10]

In Vitro Micronucleus Assay

If the Ames test is positive, or as part of a broader initial screening, an in vitro micronucleus assay may be conducted to assess chromosomal damage.

Experimental Protocol (based on OECD Guideline 487):

  • Test System: Mammalian cells, such as human peripheral blood lymphocytes or cell lines like TK6 or CHO, are used.[11]

  • Procedure: The cells are treated with various concentrations of this compound, with and without metabolic activation (S9). The cells are then treated with cytochalasin B to block cell division at the two-cell stage, allowing for the identification of cells that have completed one round of mitosis.[12][13]

  • Endpoint: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division) is scored in binucleated cells.[14]

  • Controls:

    • Negative Control: Vehicle control.

    • Positive Controls: A known clastogen (e.g., mitomycin C) and a known aneugen (e.g., colchicine or vinblastine) are used.[15]

In Vivo Testing: The Final Tier

If a positive result is observed in an in vitro assay, an in vivo test is typically required to determine if the genotoxic effect is expressed in a whole animal system.

In Vivo Micronucleus Assay

This assay is the most common in vivo follow-up to assess chromosomal damage.

Experimental Protocol (based on OECD Guideline 474):

  • Test System: Typically rodents (mice or rats).[16]

  • Procedure: The animals are administered this compound, usually via the clinical route of administration. Bone marrow is collected at appropriate time points after treatment.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in the bone marrow is determined. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.[16]

  • Controls:

    • Negative Control: Vehicle control.

    • Positive Control: A known in vivo genotoxic agent, such as cyclophosphamide, is used.[17]

Comparative Data Summary

The following table presents a hypothetical data summary for the genotoxicity assessment of this compound.

Assay Test System Concentration/Dose Range Metabolic Activation (S9) Hypothetical Result Interpretation
In Silico (Q)SAR Derek Nexus, Sarah NexusN/AN/ANegativeNo structural alerts for mutagenicity predicted.
Ames Test (OECD 471) S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA0.5 - 5000 µ g/plate With and WithoutNegativeNot mutagenic in the bacterial reverse mutation assay.
In Vitro Micronucleus (OECD 487) Human Lymphocytes1 - 1000 µg/mLWith and WithoutNegativeDoes not induce chromosomal damage in vitro.
In Vivo Micronucleus (OECD 474) Mouse10 - 1000 mg/kgN/ANot Performed (due to negative in vitro results)N/A

Conclusion

Based on this systematic, tiered approach, a comprehensive genotoxicity profile of this compound can be established. In our hypothetical scenario, with negative results in both in silico and in vitro assays, this compound would be classified as non-mutagenic. According to ICH M7, no further genotoxicity testing would be warranted, and the impurity could be controlled at standard ICH Q3A/B limits. This structured comparison of methodologies provides a clear framework for the rigorous safety assessment of pharmaceutical impurities, ensuring patient safety and regulatory compliance.

References

A Comparative Guide to Pharmacopeial Standards for Impurities in Afatinib Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies and standards for impurities in the Afatinib drug substance. While direct, comprehensive monograph data from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) is not fully publicly available, this document synthesizes information from regulatory public assessment reports, scientific literature, and commercial suppliers of pharmacopeial reference standards to offer a valuable resource for quality control and drug development.

Data Presentation: Comparison of Known Afatinib Impurities

The control of impurities is a critical aspect of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Afatinib, a number of process-related and degradation impurities have been identified. The following table summarizes these impurities and their acceptance criteria where publicly available. It is important to note that while some impurities are designated as European Pharmacopoeia (EP) impurities by commercial vendors, the specific limits within the EP monograph are not detailed in the public domain. A significant source of quantitative data comes from the Australian Public Assessment Report for Afatinib, which provides a limit for a key degradation product.

Impurity Name/IdentifierTypePharmacopeial Designation (if known)Acceptance Criteria (Drug Substance)Source of Information
(S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib)API---
(R)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amineProcess ImpurityAfatinib EP Impurity ANot specified in public documentsCommercial Reference Standard Suppliers[1]
N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamineProcess Impurity-Not specified in public documents-
(R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamideProcess ImpurityAfatinib EP Impurity CNot specified in public documentsCommercial Reference Standard Suppliers[1]
(S,Z)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamideProcess ImpurityAfatinib EP Impurity DNot specified in public documentsCommercial Reference Standard Suppliers[1]
Hydrolytic Cyclisation Product (CD 334 / Afa-A)Degradation Impurity-≤ 1.2%Australian Public Assessment Report
Other unspecified impurities--Not specified in public documents-
Total Impurities--Not specified in public documents-

Note: The United States Pharmacopeia (USP) has a monograph for "Afatinib Tablets" in development, which will likely provide definitive standards for the drug product in the US market upon its release. Information regarding a specific monograph for Afatinib in the Japanese Pharmacopoeia (JP) is not currently available in the public domain.

Experimental Protocols

Accurate determination of impurities in Afatinib relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed. Below are detailed methodologies from published scientific literature, which serve as a practical reference for laboratory implementation.

Method 1: Stability-Indicating UPLC Method

This method is designed to separate Afatinib from its degradation products formed during forced degradation studies.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC HSS PFP (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% v/v formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is used to achieve separation. The specific gradient profile should be optimized based on the system and specific impurities being monitored.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 5 µL.

  • Diluent: A mixture of water and acetonitrile.

Forced Degradation Conditions: To assess the stability-indicating nature of the method, Afatinib is subjected to stress conditions as per ICH guidelines, including:

  • Acid Hydrolysis: 0.1 N HCl at 80°C.

  • Base Hydrolysis: 0.1 N NaOH at 80°C.

  • Oxidative Degradation: 3% H₂O₂ at ambient temperature.

  • Thermal Degradation: 105°C.

  • Photolytic Degradation: Exposure to UV light.

Method 2: Chiral HPLC Method for Enantiomeric Purity

This method is crucial for quantifying the unwanted R-isomer in the S-isomer Afatinib drug substance.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK-IE (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, methyl tertiary butyl ether (MTBE), and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 20°C.

  • Detection Wavelength: 254 nm.

  • Diluent: Methanol.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis and control of impurities in Afatinib.

Impurity_Profiling_Workflow cluster_Discovery Discovery & Identification cluster_MethodDev Analytical Method Development cluster_Control Impurity Control Strategy Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) LC_MS_Analysis LC-MS/MS Analysis for Structural Elucidation Forced_Degradation->LC_MS_Analysis Process_Chemistry Analysis of Process Chemistry Process_Chemistry->LC_MS_Analysis Method_Development Stability-Indicating Method Development (HPLC/UPLC) LC_MS_Analysis->Method_Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Set_Specifications Set Specifications (Based on Pharmacopoeia & Safety Data) Method_Validation->Set_Specifications Routine_QC Routine Quality Control Testing Set_Specifications->Routine_QC

Caption: Workflow for Afatinib Impurity Profiling and Control.

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Ligand Binding Afatinib Afatinib Afatinib->P_EGFR Irreversible Inhibition Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Afatinib EGFR Signaling Pathway Inhibition.

References

A Framework for Inter-laboratory Comparison of Afatinib Impurity 11 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the analysis of Afatinib impurity 11. Afatinib is a potent and selective, irreversible ErbB family blocker used in the treatment of specific types of non-small cell lung cancer.[1][2] The control of impurities, such as impurity 11, is critical to ensure the safety and efficacy of the final drug product. This document outlines a standardized analytical protocol and presents a hypothetical data set to illustrate how results from different laboratories can be systematically compared.

The objective of an inter-laboratory comparison is to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.[3][4] Such studies are essential for method validation, standardization, and ensuring consistent quality control across various manufacturing and testing sites.[3][5]

Detailed Experimental Protocol: HPLC-UV Method

The following High-Performance Liquid Chromatography (HPLC) method is designed for the quantitative determination of this compound. All participating laboratories should adhere strictly to this protocol to ensure the comparability of results.

1.1. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic data acquisition and processing software.

1.2. Chemicals and Reagents

  • Afatinib Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (Analytical grade)

  • Formic acid (Analytical grade)

  • Purified water (Milli-Q or equivalent)

1.3. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    20 40 60
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.4. Sample Preparation

  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Stock Solution (Impurity 11): Accurately weigh and dissolve the this compound RS in diluent to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution: Prepare a solution of the Afatinib drug substance in diluent at a concentration of 1.0 mg/mL. Spike this solution with the Impurity 11 Standard Stock Solution to achieve a final impurity concentration of 0.1% relative to the Afatinib concentration (1.0 µg/mL).

Data Presentation and Comparison

The following tables summarize hypothetical results from three independent laboratories (Lab A, Lab B, and Lab C) that followed the protocol above.

Table 1: System Suitability Test (SST) Results for Impurity 11 Standard

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaLab ALab BLab C
Tailing Factor ≤ 2.01.21.31.2
Theoretical Plates ≥ 2000580061005950
RSD of Peak Area (n=6) ≤ 2.0%0.8%0.6%0.7%
Table 2: Quantitative Analysis of Spiked this compound Sample (0.1% Level)

This table compares the accuracy and precision of each laboratory in quantifying the known amount of impurity 11 in a sample.

ParameterLab ALab BLab C
Mean Measured Conc. (µg/mL, n=6) 1.010.981.00
Standard Deviation 0.0120.0150.011
Precision (RSD, %) 1.19%1.53%1.10%
Accuracy (Mean Recovery, %) 101.0%98.0%100.0%

Visualization of the Inter-laboratory Study Workflow

The following diagram illustrates the logical flow of the comparative study, from the initial distribution of materials to the final analysis of results.

G A Study Coordinator B Distribution of Standardized Protocol & Reference Materials A->B Initiates Study C Laboratory A B->C Sends Materials D Laboratory B B->D Sends Materials E Laboratory C B->E Sends Materials F Sample Preparation & HPLC Analysis C->F D->F E->F Independent Analysis G Data Reporting (SST, Accuracy, Precision) F->G Generates Results H Centralized Data Compilation & Statistical Analysis G->H Submits Data I Final Comparison Report H->I Produces Outcome

Caption: Workflow for the Inter-laboratory Comparison Study.

This structured approach ensures that the analytical method for this compound is robust, reproducible, and transferable, thereby guaranteeing consistent product quality across different testing environments.

References

Justification of Specification Limits for Afatinib Impurity 11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in justifying specification limits for impurities in pharmaceutical products, with a specific focus on Afatinib impurity 11. By objectively comparing established regulatory guidelines with the available data for Afatinib, this document aims to equip researchers, scientists, and drug development professionals with the necessary framework to establish and justify scientifically sound impurity limits.

Regulatory Framework for Impurity Specification

The foundation for setting impurity limits is built upon a risk-based approach outlined in the International Council for Harmonisation (ICH) and national regulatory guidelines. The primary goal is to ensure the safety and efficacy of the drug product.

Key ICH Guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline extends the principles of Q3A to the drug product, considering degradation products that may form during manufacturing and storage.[2]

These guidelines establish three key thresholds based on the Maximum Daily Dose (MDD) of the drug:

  • Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other studies.

The justification of a specification limit for a known impurity, such as this compound, hinges on its qualification. If the level of the impurity is at or below the level present in batches of the new drug substance used in safety and clinical studies, it is considered qualified.[1]

Afatinib and Its Impurity Profile

Afatinib is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[] It is used in the treatment of non-small cell lung cancer (NSCLC).[][4] The manufacturing process and degradation pathways of Afatinib can lead to the formation of several impurities.[2][5][6]

"this compound" is a known impurity of Afatinib.[4][7][8][9] While specific public-facing documentation detailing the complete safety and toxicological justification for the precise specification limit of impurity 11 is limited, regulatory documents provide assurance that a thorough evaluation has been conducted. The European Medicines Agency (EMA) assessment report for Giotrif (Afatinib) states that potential and actual impurities were well-discussed and characterized, with no identified genotoxic risk.[10] Similarly, the Australian Public Assessment Report (AUSPAR) notes that genotoxicity assays were performed on potential and actual impurities/degradants, and the proposed limits are considered toxicologically acceptable.[11]

One of the main degradation products identified in the AUSPAR is a hydrolytic cyclisation product, with limits set at ≤1.2% in the drug substance and ≤3.0% in the tablet.[11] While it is not definitively stated that this corresponds to "impurity 11," it provides an example of a specified and justified limit for an Afatinib impurity.

Experimental Approaches to Justify Specification Limits

The justification for a specification limit is a multi-faceted process that relies on a combination of analytical data, stability studies, and toxicological assessments.

Analytical Method Validation

Accurate and precise analytical methods are crucial for monitoring and controlling impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of Afatinib and its impurities.[2][7][12][13][14]

Table 1: Comparison of HPLC Methods for Afatinib Impurity Analysis

ParameterMethod 1[13]Method 2[14]
Column C18 (100 mm × 4.6 mm, 2.5 µm)Octadecyl silane bonded silica gel
Mobile Phase Methanol (65%) and 0.1% triethylamine in water (35%, pH 3.3)Gradient of inorganic salt buffer and organic phase
Detection 256 nmNot specified
Key Feature Rapid, validated for accuracy, precision, linearity, specificity, and sensitivity.Capable of separating main impurities and various other related substances.
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). These studies help to establish the degradation pathways and the intrinsic stability of the drug substance.[2] A study on Afatinib dimaleate identified 11 unknown degradation products using LC-Q-TOF/MS/MS after subjecting the drug to hydrolytic, oxidative, thermal, and photolytic stress.[15]

Toxicological Assessment

If an impurity is present at a level higher than the qualification threshold, a toxicological assessment is required to justify the proposed specification limit. This can involve a range of studies, from in silico toxicity predictions to in vivo animal studies. The EMA assessment report for Afatinib confirms that the characterization of the active substance and its impurities is in accordance with EU guidelines.[10] Furthermore, the FDA's pharmacology and toxicology review of Afatinib noted that a single impurity identified as potentially genotoxic in silico was ultimately considered not genotoxic based on a weight of evidence from further assays.

Workflow and Signaling Pathway

Experimental Workflow for Impurity Justification

The following diagram illustrates a typical workflow for the justification of impurity specification limits.

G cluster_0 Impurity Identification & Characterization cluster_1 Safety Assessment cluster_2 Specification Setting A Forced Degradation Studies B Analytical Method Development & Validation (e.g., HPLC, LC-MS) A->B C Impurity Structure Elucidation B->C D Compare Levels to Clinical & Non-clinical Batches C->D E In Silico Toxicity Prediction D->E F Genotoxicity & General Toxicity Studies (if required) E->F H Propose Specification Limit F->H G Establish Reporting, Identification, & Qualification Thresholds (ICH) G->H I Justification Report H->I

Workflow for Justification of Impurity Specification Limits.
Afatinib's Mechanism of Action: EGFR Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling of the EGFR/ErbB family of receptors. Understanding this pathway is crucial for the target audience to appreciate the context of the drug's development and the importance of controlling its quality.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., EGF) EGFR EGFR/HER2 Ligand->EGFR TK Tyrosine Kinase Domain EGFR->TK Dimerization & Autophosphorylation Afatinib Afatinib Afatinib->TK Irreversible Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) TK->Downstream Activation Proliferation Cell Proliferation, Survival, & Growth Downstream->Proliferation

Simplified EGFR Signaling Pathway and the Action of Afatinib.

Conclusion

The justification of specification limits for impurities is a critical aspect of drug development, ensuring the safety and quality of the final product. While specific, detailed justification for every impurity of a given drug is not always publicly available, the principles and methodologies are well-established through international guidelines. In the case of this compound, the available regulatory information indicates that a thorough assessment has been conducted and the impurity levels are controlled within safe limits. For researchers and drug development professionals, understanding the workflow—from impurity identification and characterization to safety assessment and the application of regulatory thresholds—is paramount for successful drug registration and manufacturing. The use of robust analytical methods, comprehensive forced degradation studies, and appropriate toxicological evaluations forms the scientific backbone of this justification process.

References

Safety Operating Guide

Proper Disposal of Afatinib Impurity 11: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds and their impurities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Afatinib impurity 11, a substance related to the potent oncology therapeutic, Afatinib.

Immediate Safety and Operational Plan

The following step-by-step procedure outlines the recommended process for the disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment should be conducted. As a compound related to an antineoplastic drug, it should be treated as potentially cytotoxic.[3][4] All personnel involved in the handling and disposal process must be trained on the potential hazards.[5]

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-tested gloves are recommended.

  • Gown: A disposable, poly-coated gown should be worn.

  • Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.

  • Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator should be used.

Step 2: Waste Segregation and Containerization

Proper segregation of pharmaceutical waste is crucial for safety and regulatory compliance.[6][7] this compound should be classified as hazardous pharmaceutical waste.

  • Primary Container: The waste should be placed in a clearly labeled, sealed, and leak-proof container.

  • Secondary Container: This primary container should then be placed into a designated black hazardous waste container.[5][7] These containers are specifically for hazardous pharmaceutical waste, including chemotherapy agents.[6][7]

Pharmaceutical Waste Container Color Coding:

Container ColorType of Pharmaceutical WasteExamples
Black Hazardous Pharmaceutical Waste (RCRA Hazardous)Chemotherapy drugs, toxic medications, certain expired pharmaceuticals.[5][7]
Blue Non-Hazardous Pharmaceutical Waste (Non-RCRA)Expired over-the-counter medications, non-hazardous pills.[6]
Step 3: Temporary Storage

Designated hazardous waste accumulation areas must be secure and have secondary containment to prevent spills. The storage area should be well-ventilated and accessible only to trained personnel.

Step 4: Disposal Procedure

The disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

  • Do Not Sewer: Under no circumstances should this compound be disposed of down the drain. The EPA prohibits the sewering of hazardous pharmaceutical waste.

  • Engage a Licensed Disposal Company: The collected hazardous waste must be transported and disposed of by a licensed hazardous material disposal company.

  • Incineration: The recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[1] Hazardous waste incinerators are required to achieve a 99.99% destruction and removal efficiency for principal organic hazardous constituents.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available in the reviewed literature. The procedures outlined above are based on best practices for the disposal of hazardous pharmaceutical waste and information available for a related impurity, Afatinib Impurity J.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Preparation & Safety cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Storage & Transport cluster_3 Step 4: Final Disposal A Assess Hazards of This compound B Don Appropriate PPE: - Double Gloves - Gown - Eye Protection - Respirator (if needed) A->B C Place Impurity Waste in a Sealed, Labeled Primary Container B->C D Place Primary Container in a BLACK Hazardous Waste Container C->D E Store in a Secure, Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Hauler E->F G Transport to a Permitted Hazardous Waste Facility F->G H Incinerate at High Temperature (99.99% DRE) G->H I Properly Dispose of Ash Residue in a Hazardous Waste Landfill H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.